molecular formula C5H9NO2 B3043094 (R)-pyrrolidine-3-carboxylic acid CAS No. 72580-54-2

(R)-pyrrolidine-3-carboxylic acid

Katalognummer: B3043094
CAS-Nummer: 72580-54-2
Molekulargewicht: 115.13 g/mol
InChI-Schlüssel: JAEIBKXSIXOLOL-SCSAIBSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(3R)-pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-5(8)4-1-2-6-3-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEIBKXSIXOLOL-SCSAIBSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801299812
Record name (3R)-3-Pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72580-54-2
Record name (3R)-3-Pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72580-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-Pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-pyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (R)-pyrrolidine-3-carboxylic Acid: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

(R)-pyrrolidine-3-carboxylic acid , a chiral non-proteinogenic amino acid, serves as a crucial building block in medicinal chemistry and drug discovery. Its constrained cyclic structure and stereochemistry make it a valuable scaffold for designing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a white to light yellow solid organic compound.[1] It is soluble in water and other organic solvents.[2] Its chemical structure consists of a five-membered pyrrolidine (B122466) ring with a carboxylic acid group at the 3-position, conferring chirality to the molecule.

Physicochemical Data
PropertyValueReference
Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS Number 72580-54-2
Appearance White to light yellow solid[1]
Melting Point 185-191 °C[2]
pKa 3.86 ± 0.20 (Predicted)[2]
Optical Activity [α]/D -20.5 ± 1.5° (c = 2 in H2O)
Solubility Soluble in water (20 mg/mL)[1]
Spectroscopic Data

While specific peak data can vary based on the solvent and experimental conditions, the following provides an overview of the expected spectroscopic characteristics for this compound.

SpectrumExpected Characteristics
¹H NMR The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show signals corresponding to the protons on the pyrrolidine ring and the carboxylic acid proton. The chemical shifts and coupling patterns will be indicative of the rigid cyclic structure.
¹³C NMR The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will display distinct peaks for each of the five carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid group, which will appear at a characteristic downfield chemical shift.
IR Spectroscopy The infrared (IR) spectrum will feature a broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. A strong C=O stretching vibration for the carbonyl group is expected around 1700-1750 cm⁻¹. C-N and C-H stretching and bending vibrations will also be present.[3]

Synthesis and Experimental Protocols

The stereoselective synthesis of this compound is critical for its application in chiral drug development. Key methodologies include asymmetric Michael additions and enantioselective hydrogenation.

Asymmetric Michael Addition

This method involves the organocatalytic enantioselective Michael addition of a nucleophile to an appropriate Michael acceptor, followed by cyclization and further transformations to yield the desired pyrrolidine-3-carboxylic acid derivative.[2][4]

Illustrative Experimental Protocol:

  • Michael Addition: To a solution of a 4-substituted-4-oxo-2-enoate and a nitroalkane in an appropriate solvent (e.g., toluene, CH2Cl2), an organocatalyst (e.g., a chiral primary amine) is added. The reaction is stirred at a controlled temperature until completion, monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Cyclization and Reduction: The purified Michael adduct is then subjected to a reductive cyclization reaction, often using a reducing agent like H2 gas with a palladium catalyst, to form the pyrrolidine ring.

  • Deprotection: Any protecting groups are removed under appropriate conditions to yield the final this compound.

Enantioselective Hydrogenation

This approach utilizes a chiral catalyst to stereoselectively hydrogenate a prochiral precursor, such as a 2,5-dihydro-1H-pyrrole-3-carboxylic acid derivative.[5]

Illustrative Experimental Protocol:

  • Reaction Setup: A pressure-resistant autoclave is charged with the 2,5-dihydro-1H-pyrrole-3-carboxylic acid substrate, a chiral ruthenium-based catalyst, and a suitable solvent like methanol (B129727) under an inert atmosphere.[5]

  • Hydrogenation: The autoclave is pressurized with hydrogen gas to a specific pressure (e.g., 40 bar) and heated to a controlled temperature (e.g., 30-60 °C).[5] The reaction is stirred for a set period until completion.

  • Isolation and Purification: After releasing the pressure, the solvent is removed under reduced pressure. The crude product is then purified, which may involve dissolution in a basic solution, extraction of impurities, and precipitation of the product by adjusting the pH to its isoelectric point.[5]

Biological Significance and Applications in Drug Development

This compound and its derivatives are of significant interest in drug discovery due to their ability to serve as constrained scaffolds that can mimic peptide turns and interact with biological targets with high specificity.

Enzyme Inhibition

Derivatives of pyrrolidine-3-carboxylic acid have been investigated as inhibitors of various enzymes. For instance, certain pyrrolidine carboxamides have shown potent inhibitory activity against InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, a key enzyme in mycobacterial fatty acid synthesis.

Receptor Agonism and Antagonism

The pyrrolidine scaffold is also utilized in the design of receptor agonists and antagonists. A notable example is the development of potent and selective human β3 adrenergic receptor agonists.[6] These compounds are being explored for the treatment of metabolic disorders such as obesity and type 2 diabetes. The constrained pyrrolidine structure helps to improve selectivity and metabolic stability compared to more flexible acyclic analogues.[6]

Visualizations

Synthesis Workflow

G General Synthesis Workflow for this compound start Starting Materials step1 Asymmetric Synthesis (e.g., Michael Addition or Hydrogenation) start->step1 step2 Cyclization/Reduction step1->step2 step3 Purification (e.g., Chromatography) step2->step3 step4 Deprotection (if necessary) step3->step4 end This compound step4->end

Caption: General synthesis workflow.

Logical Relationship: Structure to Application

G Structure-Application Relationship A This compound B Chiral Center A->B C Constrained Cyclic Structure A->C D Stereoselective Synthesis B->D C->D E Chiral Building Block in Drug Discovery D->E F Improved Potency and Selectivity E->F G Enhanced Pharmacokinetic Properties E->G

Caption: Structure-application relationship.

β3 Adrenergic Receptor Signaling Pathway

G Simplified β3 Adrenergic Receptor Signaling agonist Pyrrolidine-based β3 Agonist receptor β3 Adrenergic Receptor agonist->receptor g_protein Gs Protein Activation receptor->g_protein pkc Protein Kinase C (PKC) Activation receptor->pkc p38 p38 MAPK Activation receptor->p38 ac Adenylate Cyclase Activation g_protein->ac camp cAMP Production ac->camp pka Protein Kinase A (PKA) Activation camp->pka creb CREB/ATF-2 Activation pkc->creb p38->creb il6 Interleukin-6 (IL-6) Transcription creb->il6

Caption: Simplified β3 adrenergic receptor signaling.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. Store in a cool, dry, and well-ventilated area.

Conclusion

This compound is a versatile and valuable chiral building block in modern drug discovery. Its unique structural features provide a robust scaffold for the development of novel therapeutics with enhanced biological activity and improved pharmacological properties. A thorough understanding of its chemical properties, coupled with efficient stereoselective synthetic methods, will continue to drive its application in the development of next-generation pharmaceuticals.

References

(R)-pyrrolidine-3-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-pyrrolidine-3-carboxylic Acid

Introduction

This compound, also known as (R)-β-Proline, is a non-proteinogenic cyclic β-amino acid.[1] As a proline derivative, its rigid pyrrolidine (B122466) ring serves as a valuable chiral scaffold in medicinal chemistry and drug discovery.[2][3] The stereochemistry and conformational constraints imposed by the five-membered ring make it a crucial building block for creating novel peptidomimetics, enzyme inhibitors, and receptor agonists.[3][4] Its applications extend to organocatalysis, where it and its derivatives can facilitate stereoselective chemical transformations.[4] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Quantitative Data

This compound is a white to off-white solid compound.[2] It is soluble in water and its stability is crucial for its use in various applications.[5] For long-term storage, it is recommended to keep the compound at 2-8°C. Stock solutions can be stored at -80°C for up to six months or at -20°C for one month.[2]

PropertyValueSource(s)
Molecular Weight 115.13 g/mol [1][2][5]
Molecular Formula C₅H₉NO₂[1][2][5][6]
CAS Number 72580-54-2[2]
Appearance Solid[2]
Melting Point 185-191 °C[5]
Density 1.186 g/cm³[5]
Optical Activity [α]/D -20.5 ± 1.5°, c = 2 in H₂O
Assay ≥99.0%
InChI Key JAEIBKXSIXOLOL-SCSAIBSYSA-N
SMILES String OC(=O)[C@@H]1CCNC1

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound and its derivatives is a key area of research. Methods often focus on achieving high stereoselectivity.[4][7]

Logical Workflow for Synthesis

The synthesis of substituted pyrrolidine-3-carboxylic acid derivatives can be achieved via asymmetric Michael addition, a concise and atom-economical method.[4] This workflow highlights a general two-step process starting from readily available materials.[7]

G cluster_start Starting Materials cluster_reaction Key Reaction cluster_intermediate Intermediate Processing cluster_product Final Product Enoate 4-Alkyl-Substituted 4-Oxo-2-Enoate Michael_Addition Organocatalytic Asymmetric Michael Addition Enoate->Michael_Addition Nitroalkane Nitroalkane Nitroalkane->Michael_Addition Reduction Reduction of Nitro Group & Reductive Amination Michael_Addition->Reduction Intermediate Product Final_Product Enantiomerically Enriched 5-Alkyl-Substituted Pyrrolidine-3-Carboxylic Acid Reduction->Final_Product

Caption: General workflow for the synthesis of pyrrolidine-3-carboxylic acid derivatives.

Protocol 1: Asymmetric Hydrogenation for Derivative Synthesis

This protocol is a generalized example based on the synthesis of a substituted pyrrolidine-3-carboxylic acid derivative, illustrating a common industrial method.[8]

Objective: To produce (3S,4S)-1-benzyl-4-(4-chloro-phenyl)-pyrrolidine-3-carboxylic acid via asymmetric hydrogenation.

Materials:

  • 1-benzyl-4-(4-chloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid monohydrate (Substrate)

  • [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] (Ruthenium Catalyst)

  • Methanol (B129727) (Solvent)

  • Hydrogen gas (H₂)

  • High-pressure autoclave (e.g., stainless steel)

Procedure:

  • Charge a stainless steel autoclave with the substrate (e.g., 180.0 g, 0.54 mol), the ruthenium catalyst (e.g., 413.2 mg, 0.54 mmol, S/C ratio 1,000), and methanol (7.1 L).[8]

  • Seal the autoclave and purge with an inert gas (e.g., argon) before introducing hydrogen.

  • Pressurize the autoclave with hydrogen gas to 40 bar.[8]

  • Maintain the reaction temperature at 30°C and stir for 20 hours.[8]

  • Monitor the reaction for conversion (e.g., target >99%).[8]

  • Once the reaction is complete, release the pressure carefully.

  • The resulting product suspension is then concentrated. For purification, the crude product can be dissolved in an aqueous base (e.g., 1M NaOH), followed by extraction and precipitation at the isoelectric point.[8]

Protocol 2: Stock Solution Preparation

Objective: To prepare a stock solution of this compound for in vitro experiments.

Materials:

  • This compound powder

  • Sterile, high-purity water or appropriate solvent (e.g., DMSO)

  • Sterile microcentrifuge tubes or vials

  • 0.22 µm sterile filter

Procedure:

  • Determine the desired concentration of the stock solution.

  • Using a calibrated analytical balance, weigh the required amount of this compound powder.

  • Add the appropriate volume of solvent (e.g., water) to the powder to achieve the target concentration.

  • Vortex or sonicate briefly until the solid is completely dissolved.

  • If using water as the solvent, sterilize the stock solution by passing it through a 0.22 µm filter into a sterile container.[2]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Biological Activity and Role in Drug Discovery

This compound is a key chiral building block in drug discovery.[3] The pyrrolidine ring is a prevalent scaffold in natural products and FDA-approved drugs due to its favorable properties, including increased three-dimensional coverage which allows for efficient exploration of pharmacophore space.[3] Derivatives of pyrrolidine-3-carboxylic acid have been reported as enzyme inhibitors and receptor agonists.[4] Its structural rigidity and stereogenic centers are leveraged to design molecules with high specificity and biological activity.

G cluster_scaffold Core Scaffold cluster_application Application Areas cluster_outcome Resulting Bioactive Molecules Scaffold (R)-pyrrolidine- 3-carboxylic acid Peptide Peptide Synthesis Scaffold->Peptide Catalysis Organocatalysis Scaffold->Catalysis Drug_Discovery Drug Discovery Scaffold Scaffold->Drug_Discovery Peptidomimetics Peptidomimetics Peptide->Peptidomimetics Inhibitors Enzyme Inhibitors Drug_Discovery->Inhibitors Agonists Receptor Agonists Drug_Discovery->Agonists

Caption: Role of this compound in synthetic and discovery pathways.

References

Technical Guide on the Solubility of (R)-pyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for (R)-pyrrolidine-3-carboxylic acid. Due to the limited publicly available quantitative data for this specific compound, this guide also includes qualitative solubility information and data on the closely related isomer, (2S)-pyrrolidine-2-carboxylic acid (L-proline), to provide valuable context and insight for researchers.

Quantitative Solubility Data

The quantitative solubility data for this compound is sparse in publicly accessible literature. The available information from commercial suppliers is summarized below.

Table 1: Quantitative Solubility of this compound

SolventSolubilityConcentration (mM)ConditionsSource
Water (H₂O)20 mg/mL173.72 mMRequires ultrasonic treatment[1]

It is important to note that other sources describe the solubility in water qualitatively as "soluble" or "slightly soluble," indicating that the precise value may vary based on experimental conditions such as temperature and pH, which are not specified in the available data.[2]

Comparative Solubility Data: (2S)-pyrrolidine-2-carboxylic acid (L-proline)

To provide further context, the following table summarizes the solubility trends observed for the closely related isomer, L-proline. These trends can be informative for estimating the behavior of this compound in various solvent systems. A study on L-proline's solubility in pure alcohols found the following order: methanol (B129727) > ethanol (B145695) > butan-1-ol > isopropyl alcohol.[3][4] In binary mixtures of water and alcohol, the solubility of L-proline was observed to decrease as the concentration of the alcohol increased.[3][4]

Table 2: Qualitative Solubility Trends of (2S)-pyrrolidine-2-carboxylic acid

Solvent SystemObserved Trend
Pure AlcoholsSolubility decreases in the order: Methanol > Ethanol > Butan-1-ol > Isopropyl alcohol.[3][4]
Aqueous Alcohol MixturesSolubility decreases with an increasing concentration of alcohol.[3][4]

Experimental Protocols for Solubility Determination

While a specific, detailed protocol for this compound is not available, the following are robust, generalized methods commonly used for determining the solubility of amino acids and other small molecules in various solvents.

Isothermal Gravimetric Method

This is a common and straightforward method for determining solubility.

Objective: To determine the saturation concentration of this compound in a given solvent at a constant temperature.

Materials:

  • This compound

  • Selected solvent(s)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials or Eppendorf tubes

  • Micro-pipettes

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 298.15 K / 25 °C). The solution should be agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sedimentation: After the equilibration period, stop the agitation and allow the vial to rest in the thermostat for several hours (e.g., 6-8 hours) to allow the excess solid to settle completely.

  • Sampling: Carefully withdraw a known volume of the clear, saturated supernatant using a pre-weighed, airtight syringe fitted with a filter to avoid transferring any solid particles.

  • Gravimetric Analysis:

    • Dispense the collected supernatant into a pre-weighed container.

    • Record the total weight of the container and the solution.

    • Evaporate the solvent completely in a drying oven or under vacuum at a temperature that does not cause degradation of the solute.

    • Once a constant weight is achieved, record the final weight of the container with the dried solute.

  • Calculation: The solubility is calculated from the mass of the dried solute and the mass or volume of the solvent used.

Dynamic Laser Monitoring Method

This method is suitable for determining solubility at various temperatures.

Objective: To measure the dissolution temperature of a solid-liquid mixture of known composition.

Materials:

  • This compound

  • Selected solvent(s)

  • Jacketed glass vessel with a temperature controller

  • Laser transmitter and receiver

  • Stirrer

  • Analytical balance

Procedure:

  • Sample Preparation: A precise amount of this compound and the solvent are weighed and added to the jacketed glass vessel to create a slurry of known composition.

  • Heating and Monitoring: The slurry is heated at a controlled rate while being continuously stirred. A laser beam is passed through the suspension.

  • Dissolution Point Detection: As the temperature increases, the solid dissolves. The point at which the solid phase completely disappears is marked by a sharp increase in the transmission of the laser light. This temperature is recorded as the dissolution temperature for that specific concentration.

  • Data Collection: The experiment is repeated for several different compositions to generate a solubility curve as a function of temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the isothermal gravimetric method of solubility determination.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_calc Calculation A Add excess solute to known volume of solvent B Seal container A->B C Agitate at constant temperature (24-48h) B->C D Stop agitation and allow solid to settle (6-8h) C->D E Withdraw known volume of supernatant via filter D->E F Weigh the sample E->F G Evaporate solvent to dryness F->G H Weigh dried solute G->H I Calculate solubility (e.g., in mg/mL or mol/L) H->I

Workflow for Isothermal Gravimetric Solubility Determination.
Factors Influencing Solubility

The solubility of a compound like this compound is not an intrinsic constant but is influenced by several physicochemical factors. The diagram below illustrates these relationships.

G cluster_physchem Physicochemical Properties cluster_conditions Experimental Conditions Solubility Solubility of this compound Solute Solute Properties (Polarity, H-bonding, pKa) Solute->Solubility influences Solvent Solvent Properties (Polarity, H-bonding, Dielectric Constant) Solvent->Solubility influences Temp Temperature Temp->Solubility influences pH pH of Solution pH->Solubility influences Pressure Pressure (minor effect for solids) Pressure->Solubility influences

Key Factors Influencing the Solubility of this compound.

References

An In-depth Technical Guide to the Stereoisomers of Pyrrolidine-3-Carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (R)-pyrrolidine-3-carboxylic acid and its stereoisomers, focusing on their synthesis, resolution, and significance in neuroscience and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound, a cyclic β-amino acid, is a crucial chiral building block in medicinal chemistry.[1] Its rigid pyrrolidine (B122466) ring structure provides a valuable scaffold for designing conformationally constrained molecules that can exhibit high affinity and selectivity for various biological targets. The stereochemistry at the 3-position of the pyrrolidine ring plays a pivotal role in determining the biological activity and pharmacological profile of its derivatives. This guide delves into the synthesis, separation, and biological importance of the (R) and (S) enantiomers of pyrrolidine-3-carboxylic acid, offering insights for their application in modern drug discovery.

Stereoselective Synthesis and Resolution

The synthesis of enantiomerically pure pyrrolidine-3-carboxylic acid is paramount for its use in drug development. Several stereoselective synthetic methods have been developed to obtain the desired (R) or (S) enantiomer with high purity.

Asymmetric Synthesis

Organocatalytic Michael Addition: A prominent method for the enantioselective synthesis of pyrrolidine-3-carboxylic acid derivatives involves the organocatalytic Michael addition of nitroalkanes to α,β-unsaturated esters. This approach can yield highly enantiomerically enriched products. For instance, the synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids has been achieved with high enantiomeric excess (ee).[2][3]

Enantioselective Hydrogenation: Another effective strategy is the enantioselective hydrogenation of a pyrrole-3-carboxylic acid precursor using a chiral catalyst. This method allows for the direct formation of the chiral center with high stereocontrol.

Chiral Resolution

Racemic mixtures of pyrrolidine-3-carboxylic acid can be separated into their constituent enantiomers through chiral resolution. This is often achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization or chromatography. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common analytical and preparative method to resolve the enantiomers.

Biological Significance and Applications

The stereoisomers of pyrrolidine-3-carboxylic acid and its derivatives exhibit distinct biological activities, primarily in the central nervous system (CNS). They are key components in the development of drugs targeting neurological and psychiatric disorders.[1]

Neurological and Psychiatric Disorders

Derivatives of this compound have been investigated for their potential in treating a range of neurological conditions. The pyrrolidine scaffold is a common feature in nootropic agents and neuroprotective compounds. While direct quantitative data for the parent (R)- and (S)-pyrrolidine-3-carboxylic acid is limited in publicly available literature, studies on their derivatives consistently demonstrate the critical role of stereochemistry in their biological activity.

For instance, the affinity and efficacy of pyrrolidine-based compounds as ligands for N-methyl-D-aspartate (NMDA) receptors and GABA transporters often show significant stereoselectivity. Methylated derivatives of a related compound, L-trans-2,3-pyrrolidine-dicarboxylate, have shown stereospecific interactions with NMDA receptors, with IC50 values varying between enantiomers.[4] Similarly, certain pyrrolidine-2-acetic acid derivatives exhibit stereoselective inhibition of GABA transporters GAT-1 and GAT-3.[5]

Enzyme Inhibition

The pyrrolidine-3-carboxylic acid scaffold is also a valuable component in the design of enzyme inhibitors. The specific stereoisomer is often crucial for effective binding to the active site of the target enzyme. For example, derivatives have been explored as inhibitors of InhA (enoyl-acyl carrier protein reductase) from Mycobacterium tuberculosis and prolyl oligopeptidase, with inhibitory activity being dependent on the stereochemistry.[6][7]

Quantitative Data on Stereoselective Activity of Derivatives

Table 1: Stereoselective Inhibition of GABA Transporters by Pyrrolidine-2-acetic Acid Derivatives [5]

Compound StereoisomerTargetIC50 (µM)
(2S,4R)-57bGAT-329.7
(2R,4S)-57bGAT-338.0
(2S,4S)-89aGAT-13.29
(2S,4R)-89aGAT-14.92
(2R,4S)-89bGAT-319.9
(2R,4R)-89bGAT-3126

Table 2: Activity of Methylated L-trans-2,3-pyrrolidine-dicarboxylate Derivatives at NMDA Receptors [4]

CompoundTargetIC50 (µM) (³H-Glutamate Binding)EC50 (µM) (NR1A/NR2B Receptors)
cis-5-methyl-L-trans-2,3-PDCNMDA Receptor0.45
trans-5-methyl-L-trans-2,3-PDCNMDA Receptor1.449
L-trans-2,3-PDCNMDA Receptor1.216

Signaling Pathways

Pyrrolidine derivatives can modulate various signaling pathways implicated in neurological function and disease. A key pathway involves the regulation of neurotransmitter systems.

signaling_pathway cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Pyrrolidine Derivative Pyrrolidine Derivative GAT1 GABA Transporter 1 (GAT-1) Pyrrolidine Derivative->GAT1 Inhibition GABA_synapse GABA GAT1->GABA_synapse Reuptake GABA_vesicle GABA Vesicle GABA_release GABA_vesicle->GABA_release GABA_release->GABA_synapse GABA_A_Receptor GABA_A Receptor GABA_synapse->GABA_A_Receptor Binding Cl_channel Cl- Influx GABA_A_Receptor->Cl_channel Activation Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization

Caption: Modulation of GABAergic Synaptic Transmission by a Pyrrolidine Derivative.

Experimental Protocols

General Protocol for Asymmetric Michael Addition

This protocol describes a general procedure for the synthesis of a 5-alkyl-substituted pyrrolidine-3-carboxylic acid derivative.[3]

  • Reaction Setup: To a solution of the 4-alkyl-substituted 4-oxo-2-enoate (1.0 eq) in an appropriate solvent (e.g., toluene) at room temperature, add the nitroalkane (1.2 eq).

  • Catalyst Addition: Add the organocatalyst (e.g., a chiral primary amine-thiourea catalyst, 0.1 eq).

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction and perform an aqueous work-up. Extract the product with an organic solvent.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Michael adduct.

  • Cyclization and Reduction: The purified Michael adduct is then subjected to cyclization and reduction steps (e.g., using H₂ gas with a palladium catalyst) to yield the desired pyrrolidine-3-carboxylic acid derivative.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess of the final product by chiral HPLC analysis.

experimental_workflow_synthesis Start Start Reactants Mix Enoate and Nitroalkane in Solvent Start->Reactants Catalyst Add Chiral Organocatalyst Reactants->Catalyst Reaction Stir and Monitor by TLC Catalyst->Reaction Workup Quench and Aqueous Work-up Reaction->Workup Purification1 Flash Column Chromatography Workup->Purification1 Cyclization Cyclization and Reduction Purification1->Cyclization Purification2 Purification Cyclization->Purification2 Analysis Chiral HPLC for ee determination Purification2->Analysis End End Product Analysis->End

Caption: Workflow for Asymmetric Synthesis of a Pyrrolidine-3-Carboxylic Acid Derivative.

General Protocol for Chiral HPLC Resolution

This protocol outlines a general method for the analytical separation of (R)- and (S)-pyrrolidine-3-carboxylic acid enantiomers.

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column known for separating amino acids or their derivatives (e.g., a polysaccharide-based or cyclodextrin-based column).

  • Mobile Phase Preparation: Prepare the mobile phase, which typically consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). Additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) may be required to improve peak shape and resolution.

  • Sample Preparation: Dissolve the racemic pyrrolidine-3-carboxylic acid in the mobile phase or a compatible solvent.

  • HPLC System Setup: Equilibrate the HPLC system with the chosen mobile phase at a constant flow rate and temperature.

  • Injection and Elution: Inject the sample onto the column and monitor the elution of the enantiomers using a suitable detector (e.g., UV or Mass Spectrometry).

  • Data Analysis: Integrate the peaks corresponding to the two enantiomers to determine their retention times and calculate the resolution factor (Rs) and the relative amounts of each enantiomer.

experimental_workflow_hplc Start Start Preparation Prepare Mobile Phase and Sample Start->Preparation System_Setup Equilibrate Chiral HPLC System Preparation->System_Setup Injection Inject Racemic Sample System_Setup->Injection Separation Elute with Mobile Phase Injection->Separation Detection Detect Eluting Enantiomers Separation->Detection Analysis Analyze Chromatogram and Quantify Detection->Analysis End Resolved Enantiomers Analysis->End

Caption: Workflow for Chiral HPLC Resolution of Pyrrolidine-3-Carboxylic Acid Enantiomers.

Conclusion

The stereoisomers of pyrrolidine-3-carboxylic acid represent a cornerstone in the development of chiral drugs, particularly for neurological disorders. The stereochemistry at the 3-position is a critical determinant of biological activity, underscoring the necessity for efficient stereoselective synthesis and resolution techniques. While direct quantitative biological data for the parent enantiomers is not extensively documented in the public domain, the pronounced stereoselectivity observed in their derivatives provides compelling evidence of their differential interactions with biological targets. This guide serves as a foundational resource for researchers and drug development professionals, highlighting the importance of stereochemical considerations in the design and synthesis of novel therapeutics based on the pyrrolidine-3-carboxylic acid scaffold.

References

The Biological Significance of (R)-pyrrolidine-3-carboxylic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-pyrrolidine-3-carboxylic acid, a chiral cyclic amino acid analog, has emerged as a privileged scaffold in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique framework for the design of potent and selective ligands for a variety of biological targets. This technical guide delves into the core biological significance of this compound, with a focus on its role as a versatile building block for the development of novel therapeutics. We will explore its applications in targeting endothelin receptors, GABA transporters, and ionotropic glutamate (B1630785) receptors, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid researchers, scientists, and drug development professionals.

I. Endothelin Receptor Antagonism

Derivatives of this compound have been extensively investigated as antagonists of endothelin (ET) receptors, particularly the ETa and ETb subtypes, which play crucial roles in vasoconstriction and cell proliferation.

Quantitative Data: Endothelin Receptor Binding Affinity

The following table summarizes the binding affinities (IC50 and Ki values) of representative this compound derivatives for endothelin receptors.

Compound IDR1 GroupR2 GroupETa IC50 (nM)ETb IC50 (nM)Selectivity (ETb/ETa)Reference
Atrasentan (ABT-627) 4-methoxyphenyl1,3-benzodioxol-5-yl0.038133035000[1]
Derivative 1 3-fluoro-4-methylphenyl2,3-dihydrobenzofuran-5-yl0.02100050000[2]
Derivative 2 4-methoxyphenyl1,3-benzodioxol-5-yl (with N,S-dialkylsulfonamidoethyl side chain)Sub-nanomolarSub-nanomolar~1[1]
Experimental Protocols

This protocol outlines a standard method for determining the binding affinity of this compound derivatives to endothelin receptors.[3][4][5]

  • Membrane Preparation:

    • Homogenize tissues or cells expressing the target endothelin receptor subtype (e.g., CHO cells transfected with human ETa or ETb receptors) in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in a binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA).

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation (20-50 µg of protein), a fixed concentration of radioligand (e.g., [¹²⁵I]-ET-1), and varying concentrations of the unlabeled test compound (pyrrolidine-3-carboxylic acid derivative).

    • Incubate the mixture at 25°C for 2-4 hours to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethylenimine.

    • Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Determine the non-specific binding by including a high concentration of an unlabeled standard ET receptor antagonist (e.g., BQ-123 for ETa).

    • Subtract the non-specific binding from the total binding to obtain the specific binding.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value (the inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway

The endothelin receptor signaling pathway is a critical regulator of cardiovascular homeostasis. Antagonism of this pathway by this compound derivatives can have significant therapeutic effects.[6][7][8][9][10]

Endothelin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ETR Endothelin Receptor (ETa/ETb) Gq Gq/11 ETR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC PKC DAG->PKC Downstream Downstream Effectors PKC->Downstream Phosphorylates Ca->Downstream Activates ET1 Endothelin-1 ET1->ETR Binds Pyrrolidine (R)-pyrrolidine-3-carboxylic acid derivative Pyrrolidine->ETR Blocks

Endothelin Receptor Signaling Pathway

II. GABA Transporter Inhibition

This compound derivatives have also been developed as inhibitors of GABA transporters (GATs), which are responsible for the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft. Inhibition of GATs can potentiate GABAergic neurotransmission, a strategy explored for the treatment of epilepsy and other neurological disorders.

Quantitative Data: GABA Transporter Inhibition

The following table presents the inhibitory activity (IC50 values) of select this compound analogs against different GABA transporter subtypes.

Compound IDGAT-1 IC50 (µM)GAT-3 IC50 (µM)Reference
(S)-4b 0.396>100[11]
(S)-4c 0.343>100[11]
(R)-4d 623.1[11]
(2S,4R)-89c 3.15>100[12]
(2R,4S)-89b >10019.9[12]
Experimental Protocols

This protocol describes a common method for assessing the inhibitory activity of compounds on GABA transporters.[13][14][15][16]

  • Cell Culture:

    • Culture cells stably expressing the desired GABA transporter subtype (e.g., HEK-293 cells transfected with human GAT-1 or GAT-3).

    • Plate the cells in a 96-well microplate and allow them to adhere and grow to confluency.

  • Uptake Assay:

    • Wash the cells with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

    • Pre-incubate the cells with varying concentrations of the test compound (pyrrolidine-3-carboxylic acid derivative) for 10-20 minutes at 37°C.

    • Initiate the uptake by adding a solution containing a fixed concentration of radiolabeled GABA (e.g., [³H]-GABA) and the test compound.

    • Incubate for a short period (e.g., 1-10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Measurement and Data Analysis:

    • Lyse the cells with a suitable lysis buffer.

    • Measure the amount of radioactivity in the cell lysate using a liquid scintillation counter.

    • Determine the non-specific uptake in the presence of a high concentration of a known GAT inhibitor (e.g., tiagabine (B1662831) for GAT-1).

    • Subtract the non-specific uptake from the total uptake to calculate the specific uptake.

    • Calculate the IC50 value by plotting the percentage of inhibition of specific uptake against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway

The GABA transporter plays a crucial role in regulating the concentration of GABA in the synaptic cleft, thereby modulating inhibitory neurotransmission.

GABA_Transporter_Workflow cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse Exocytosis GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binds GAT GABA Transporter (GAT) GABA_synapse->GAT Reuptake Inhibition Neuronal Inhibition GABA_receptor->Inhibition Activates GAT->GABA_vesicle Recycling Pyrrolidine (R)-pyrrolidine-3-carboxylic acid derivative Pyrrolidine->GAT Inhibits

GABA Transporter Workflow

III. Ionotropic Glutamate Receptor Antagonism

The this compound scaffold has also been utilized to develop antagonists for ionotropic glutamate receptors (iGluRs), including AMPA, kainate, and NMDA receptors. These receptors are ligand-gated ion channels that mediate the majority of excitatory neurotransmission in the central nervous system.

Quantitative Data: Ionotropic Glutamate Receptor Antagonism

The following table provides the binding affinities (Ki values) and functional antagonist potencies (Kb values) of a representative this compound derivative at different iGluR subtypes.

Compound IDReceptor SubtypeKi (µM)Kb (µM)Reference
1 GluK14.811.4[17][18]
1 GluK30.87275[17][18]
2a GluK14.8-[18]
2a GluK30.87-[18]
Experimental Protocols

This protocol describes the final deprotection step in the synthesis of a potent iGluR antagonist.[17]

  • To a solution of the protected precursor (416 mg, 1.29 mmol) in 1,4-dioxane (B91453) (2 mL) at 0 °C, add a 4.0 M solution of HCl in 1,4-dioxane (3.88 mL, 15.5 mmol).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with cold diethyl ether to yield the HCl salt of the final product as a white solid.

  • Recrystallize the product from glacial acetic acid to obtain the pure compound.

Signaling Pathway

Ionotropic glutamate receptors are crucial for synaptic plasticity, learning, and memory. Their overactivation can lead to excitotoxicity and neuronal damage.

iGluR_Signaling cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Signaling iGluR Ionotropic Glutamate Receptor (e.g., NMDA, AMPA) Ion_Channel Ion Channel iGluR->Ion_Channel Opens Ca_influx Ca²⁺ Influx Ion_Channel->Ca_influx Na_influx Na⁺ Influx Ion_Channel->Na_influx Signal_Transduction Signal Transduction Cascades Ca_influx->Signal_Transduction Depolarization Depolarization Na_influx->Depolarization Depolarization->Signal_Transduction Glutamate Glutamate Glutamate->iGluR Binds Pyrrolidine (R)-pyrrolidine-3-carboxylic acid derivative Pyrrolidine->iGluR Antagonizes

Ionotropic Glutamate Receptor Signaling

The this compound scaffold represents a highly valuable and versatile starting point for the design and development of novel therapeutic agents. Its inherent chirality and conformational rigidity allow for the creation of potent and selective modulators of key biological targets involved in a range of pathologies. The data and protocols presented in this guide highlight its significance in the fields of endothelin receptor antagonism, GABA transporter inhibition, and ionotropic glutamate receptor modulation. Further exploration of this privileged structure is likely to yield new and improved drug candidates for a variety of unmet medical needs.

References

(R)-Pyrrolidine-3-Carboxylic Acid: A Synthetic Building Block, Not a Natural Product

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals no evidence of the natural occurrence of (R)-pyrrolidine-3-carboxylic acid. This chiral molecule, a valuable component in the synthesis of pharmaceuticals and other complex organic compounds, appears to be exclusively of synthetic origin.

Extensive searches of chemical and biological databases for the isolation of this compound from plant, animal, or microbial sources have yielded no positive results. The scientific literature is replete with methods for its chemical synthesis and its application as a chiral building block, but is silent on its presence in nature. While the pyrrolidine (B122466) ring is a common structural motif in a vast array of natural products, including many alkaloids, the specific enantiomer this compound has not been identified as a naturally occurring compound.

This finding suggests that any biological activity or physiological role of this compound is a result of its introduction into biological systems as a synthetic agent, rather than as a product of natural metabolic pathways. Researchers and drug development professionals should therefore consider this compound as a synthetic precursor and not a compound to be sourced from or studied in a natural context.

Given the absence of natural occurrence, this guide will not contain information on biosynthesis, natural sources, or experimental protocols for isolation from nature, as these are not applicable. The focus of scientific inquiry for this compound remains firmly in the realm of synthetic chemistry and its applications.

(R)-pyrrolidine-3-carboxylic acid: A Proline Analog for Enhanced Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

(An In-depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-pyrrolidine-3-carboxylic acid, a conformationally constrained analog of L-proline, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features offer the potential to modulate the biological activity and pharmacokinetic properties of peptides and small molecules. This technical guide provides a comprehensive overview of this compound, including its synthesis, incorporation into peptides, and its impact on the conformational and biological properties of the resulting molecules. Detailed experimental protocols and quantitative data are presented to facilitate its application in drug development programs.

Introduction

L-proline is a unique proteinogenic amino acid characterized by its secondary amine integrated into a five-membered pyrrolidine (B122466) ring. This cyclic structure imparts significant conformational rigidity to the peptide backbone, influencing protein folding and molecular recognition events. The bioisosteric replacement of proline with synthetic analogs is a widely employed strategy in medicinal chemistry to fine-tune the pharmacological profile of peptide-based therapeutics.

This compound, also known as (R)-β-proline, is a structural isomer of proline where the carboxylic acid group is attached to the C3 position of the pyrrolidine ring. This seemingly subtle change has profound implications for the molecule's three-dimensional structure and its utility as a proline surrogate. This guide explores the synthesis, applications, and comparative analysis of this compound in the context of drug design.

Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its application in chiral drug candidates. Several synthetic strategies have been developed, with asymmetric Michael additions and enantioselective hydrogenations being prominent methods.

Asymmetric Michael Addition

One effective method involves the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates. This approach can yield highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids in a concise, two-step process.[1][2]

Enantioselective Hydrogenation

Another robust method is the enantioselective hydrogenation of a 1-benzyl-4-(halogen-aryl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid precursor. This process utilizes a chiral catalyst, such as a ruthenium complex with a chiral diphosphine ligand, to achieve high enantiomeric purity.[3]

Detailed Experimental Protocol: Enantioselective Hydrogenation

The following protocol is a representative example of the enantioselective synthesis of a derivative of this compound.

Materials:

  • 1-benzyl-4-(4-chloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid monohydrate

  • [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] catalyst

  • Methanol (B129727) (anhydrous)

  • Hydrogen gas (high pressure)

  • Stainless steel autoclave

Procedure:

  • A stainless steel autoclave is charged with 1-benzyl-4-(4-chloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid monohydrate (5.00 g, 15.1 mmol) and [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] (3.83 mg, 5.02×10⁻⁶ mol, S/C 3,000) under an argon atmosphere.

  • Anhydrous methanol (150 ml) is added to the autoclave.

  • The autoclave is sealed and purged with hydrogen gas.

  • The asymmetric hydrogenation is carried out for 20 hours at 30°C under 40 bar of hydrogen pressure.

  • After the reaction is complete, the pressure is released. The resulting white suspension is stirred at 0-5°C for 2 hours and then filtered to isolate the product.

  • The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Incorporation into Peptides

This compound can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. The use of Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry is common.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following is a general protocol for the incorporation of Fmoc-(R)-pyrrolidine-3-carboxylic acid into a peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acid resin (e.g., Rink Amide resin)

  • Fmoc-(R)-pyrrolidine-3-carboxylic acid

  • Coupling reagents (e.g., HBTU, DIEA)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

Workflow:

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Procedure:

  • Resin Swelling: The resin is swelled in DMF for 30-60 minutes.

  • Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine.

  • Coupling: A solution of Fmoc-(R)-pyrrolidine-3-carboxylic acid (3-5 equivalents), HBTU (3-5 equivalents), and DIEA (6-10 equivalents) in DMF is added to the resin and agitated for 1-2 hours.

  • Washing: The resin is washed with DMF to remove excess reagents.

  • Repeat Cycles: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: The N-terminal Fmoc group is removed.

  • Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Purification: The crude peptide is precipitated in cold diethyl ether, dissolved in a suitable solvent, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Impact on Peptide Conformation and Biological Activity

The incorporation of this compound in place of proline can significantly alter the conformational properties of a peptide, which in turn can modulate its biological activity.

Conformational Effects

The position of the carboxylic acid group at C3 of the pyrrolidine ring imposes different steric and electronic constraints compared to proline's C2 substitution. This can influence the puckering of the pyrrolidine ring and the cis/trans isomerization of the peptidyl-prolyl bond. While proline-containing peptides exist in a dynamic equilibrium between the cis and trans conformations of the X-Pro bond, the introduction of a C3 substituent can shift this equilibrium. The specific conformational preferences will depend on the neighboring amino acids and the overall peptide sequence.[4]

Biological Activity

The altered conformation resulting from the incorporation of this compound can lead to enhanced or diminished biological activity, improved receptor selectivity, and increased resistance to enzymatic degradation.

Applications in Drug Discovery

Derivatives of this compound have shown promise in various therapeutic areas, serving as scaffolds for the development of potent and selective inhibitors and antagonists.

Endothelin Receptor Antagonists

A significant application of the this compound core is in the design of endothelin (ET) receptor antagonists. The endothelin system is implicated in vasoconstriction and cell proliferation, making its receptors attractive targets for cardiovascular and oncological diseases. Structure-activity relationship (SAR) studies have demonstrated that modifications to the pyrrolidine-3-carboxylic acid scaffold can lead to highly potent and selective antagonists for both the ET(A) and ET(B) receptor subtypes.[4][5][6]

Signaling Pathway Overview:

Endothelin_Signaling ET1 Endothelin-1 ETAR ET(A) Receptor ET1->ETAR ETBR ET(B) Receptor ET1->ETBR PLC Phospholipase C ETAR->PLC ETBR->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Proliferation Cell Proliferation PKC->Proliferation Antagonist (R)-pyrrolidine-3-carboxylic acid derivative Antagonist->ETAR Antagonist->ETBR

Caption: Simplified endothelin receptor signaling pathway.

InhA Inhibitors

The pyrrolidine carboxamide scaffold, derived from pyrrolidine-3-carboxylic acid, has been identified as a promising class of inhibitors for the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. InhA is a key enzyme in the mycobacterial fatty acid synthesis pathway, making it a validated target for antitubercular drug development. Optimization of the pyrrolidine carboxamide core has led to the discovery of potent InhA inhibitors with significant activity against M. tuberculosis.[7][8]

Quantitative Data Summary

The following tables summarize the biological activity of various derivatives of pyrrolidine-3-carboxylic acid.

Table 1: Endothelin Receptor Antagonist Activity

CompoundET(A) IC₅₀ (nM)ET(B) IC₅₀ (nM)Selectivity (ET(A)/ET(B))Reference
Atrasentan (ABT-627)0.031234100[4]
Derivative 9k (A-308165)>100000.37>27000 (ET(B) selective)[6]
Sulfonamide AnalogSub-nanomolarSub-nanomolar~1[5]

Table 2: InhA Inhibitor Activity

CompoundInhA IC₅₀ (µM)% Inhibition at 15 µMReference
d610.05-[7]
s155.55>50[7]
p311.3990[7]
p332.57-[7]
p374.47-[7]

Conclusion

This compound is a versatile and valuable building block for the design of novel therapeutics. Its constrained cyclic structure provides a means to modulate the conformational properties of peptides and small molecules, leading to improved biological activity, selectivity, and pharmacokinetic profiles. The synthetic methodologies and biological data presented in this guide are intended to serve as a resource for researchers and drug development professionals seeking to leverage the unique properties of this proline analog in their research and development efforts. Further exploration of its incorporation into diverse molecular scaffolds is likely to yield new and improved drug candidates for a range of diseases.

References

Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(R)-pyrrolidine-3-carboxylic acid, a readily available chiral building block, offers a versatile and efficient starting point for the stereoselective synthesis of a wide array of complex and biologically active molecules. Its inherent chirality and functional handles—a secondary amine and a carboxylic acid—provide a robust scaffold for the construction of diverse molecular architectures, making it a valuable asset in the drug discovery and development pipeline. This technical guide provides an in-depth overview of key synthetic strategies, detailed experimental protocols, and applications of this compound in chiral pool synthesis, tailored for researchers, scientists, and drug development professionals.

The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Chiral pool synthesis, which utilizes enantiomerically pure natural products as starting materials, is a powerful strategy to access optically pure compounds without the need for asymmetric synthesis or chiral resolution.[1] this compound serves as an excellent example of a chiral pool starting material, enabling the synthesis of a variety of derivatives, including enzyme inhibitors and receptor agonists.[2]

Core Synthetic Strategies and Functionalization

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The secondary amine can be protected or functionalized, while the carboxylic acid can be converted to esters, amides, or other functionalities. The pyrrolidine ring itself can also be substituted at various positions, often with high stereocontrol.

A crucial aspect of working with this compound is the implementation of appropriate protecting group strategies. The secondary amine is commonly protected with tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent its interference in subsequent reactions. These protecting groups can be introduced under standard conditions and selectively removed later in the synthetic sequence.

N-Acylation and Amide Bond Formation

The carboxylic acid moiety is a prime site for modification. Standard amide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with Hydroxybenzotriazole (B1436442) (HOBt) can be employed to couple this compound with a variety of amines, leading to the formation of diverse amide derivatives.

Esterification

Esterification of the carboxylic acid can be achieved using various methods, including Fischer esterification with an alcohol under acidic conditions or reaction with alkyl halides in the presence of a base. These ester derivatives can serve as intermediates for further transformations or as final products themselves.

Ring Functionalization

Recent advances have enabled the direct functionalization of the pyrrolidine ring. For instance, palladium-catalyzed C(sp³)–H arylation has been utilized for the regio- and stereoselective introduction of aryl groups at the C4 position of the pyrrolidine ring.[3] This method provides a powerful tool for creating complex, 3,4-disubstituted pyrrolidine scaffolds.

Applications in the Synthesis of Bioactive Molecules

The versatility of this compound as a chiral building block is demonstrated in its application for the synthesis of various biologically active compounds, including inhibitors of dipeptidyl peptidase-4 (DPP-4) and γ-aminobutyric acid (GABA) uptake inhibitors.

Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The pyrrolidine scaffold is a key structural feature of many potent and selective DPP-4 inhibitors. The synthesis of these inhibitors often involves the elaboration of the this compound core.

A general synthetic workflow for DPP-4 inhibitors starting from this compound is depicted below.

G start This compound protect N-Protection (e.g., Boc) start->protect activate Carboxylic Acid Activation protect->activate couple Amide Coupling with desired amine activate->couple deprotect N-Deprotection couple->deprotect functionalize Further Functionalization deprotect->functionalize final DPP-4 Inhibitor functionalize->final

Fig. 1: General workflow for DPP-4 inhibitor synthesis.
Synthesis of GABA Uptake Inhibitors

GABA is the primary inhibitory neurotransmitter in the central nervous system, and inhibitors of its reuptake have therapeutic potential in neurological disorders such as epilepsy. Pyrrolidine-based structures have been explored as scaffolds for the design of potent GABA uptake inhibitors.

Experimental Protocols

Below are representative experimental protocols for key transformations starting from this compound.

Table 1: N-Protection of this compound

StepReagents and ConditionsProductYieldReference
1Di-tert-butyl dicarbonate (B1257347), 1N NaOH, Dioxane, rt, 1.5 hN-Boc-(R)-pyrrolidine-3-carboxylic acid-[4]

Detailed Protocol for N-Boc Protection: [4] A solution of this compound is prepared in a mixture of dioxane and 1N sodium hydroxide. Di-tert-butyl dicarbonate dissolved in dioxane is then added at room temperature, and the mixture is stirred for 1.5 hours. Following the reaction, the mixture is diluted with ether, and the organic phase is washed with 1N NaOH. The aqueous phase is then acidified with 3N HCl and extracted with ether. The combined ether extracts are washed, dried, and concentrated to yield tert-butyl (R)-3-carboxy-pyrrolidine-1-carboxylate.

Table 2: Representative Amide Coupling Reaction

Starting MaterialAmineCoupling ReagentsProductYieldReference
N-Boc-(R)-pyrrolidine-3-carboxylic acidSubstituted amineEDC, HOBt, DMFN-Boc-(R)-pyrrolidine-3-carboxamide derivative-General Protocol

General Protocol for Amide Coupling: To a solution of N-Boc-(R)-pyrrolidine-3-carboxylic acid in a suitable solvent such as dimethylformamide (DMF), are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). The desired amine is then added, and the reaction mixture is stirred at room temperature until completion. The product is isolated and purified using standard techniques such as chromatography.

Signaling Pathways

The therapeutic effects of molecules synthesized from this compound are often mediated through their interaction with specific biological targets. For example, DPP-4 inhibitors exert their action by modulating the incretin (B1656795) pathway.

cluster_0 Incretin Pathway GLP1 GLP-1 DPP4 DPP-4 GLP1->DPP4 inactivation Pancreas Pancreatic β-cells GLP1->Pancreas stimulation GIP GIP GIP->DPP4 inactivation GIP->Pancreas stimulation Inactive Inactive Metabolites DPP4->Inactive Insulin (B600854) Insulin Secretion Pancreas->Insulin Glucose Blood Glucose Lowering Insulin->Glucose DPP4_Inhibitor DPP-4 Inhibitor (from this compound) DPP4_Inhibitor->DPP4 inhibition

Fig. 2: Mechanism of action of DPP-4 inhibitors.

DPP-4 is an enzyme that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner, ultimately leading to lower blood glucose levels.[5]

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of a wide range of biologically active molecules. Its ready availability, inherent chirality, and multiple functionalization points make it an attractive starting material for drug discovery and development programs. The synthetic strategies and protocols outlined in this guide provide a foundation for researchers to harness the potential of this important chiral pool synthon in their quest for novel therapeutics.

References

Methodological & Application

(R)-Pyrrolidine-3-Carboxylic Acid: Application Notes and Protocols for Organocatalytic Michael Additions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-pyrrolidine-3-carboxylic acid and its derivatives have emerged as powerful tools in the field of asymmetric organocatalysis, facilitating the stereoselective formation of carbon-carbon bonds in Michael addition reactions. These reactions are fundamental in the synthesis of complex chiral molecules, which are crucial in drug discovery and development. This document provides a comprehensive overview of the application of this compound and its analogs as organocatalysts in Michael additions, complete with detailed protocols and mechanistic insights.

While direct application of this compound as a catalyst in Michael additions is not extensively documented in peer-reviewed literature, its derivatives, particularly (3R,5R)-5-methylpyrrolidine-3-carboxylic acid, have shown significant catalytic activity. This application note will focus on the principles of pyrrolidine-3-carboxylic acid-derived organocatalysis and provide a detailed protocol for a representative Michael addition reaction catalyzed by a closely related and effective analog.

Principle of Catalysis: Enamine-Iminium Ion Catalytic Cycle

The catalytic activity of pyrrolidine-based organocatalysts in Michael additions stems from their ability to form nucleophilic enamines with carbonyl donors (ketones or aldehydes). This activation strategy, a cornerstone of aminocatalysis, allows for the enantioselective addition to Michael acceptors, such as nitroolefins. The carboxylic acid functionality can play a crucial role in the catalytic cycle, often acting as a proton shuttle to activate the Michael acceptor and facilitate the regeneration of the catalyst.

The general mechanism proceeds through the following key steps:

  • Enamine Formation: The secondary amine of the pyrrolidine (B122466) catalyst reacts with a ketone or aldehyde to form a chiral enamine intermediate.

  • Michael Addition: The enamine attacks the β-carbon of an electrophilic olefin (Michael acceptor), leading to the formation of a new carbon-carbon bond and an iminium ion intermediate.

  • Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed to release the chiral product and regenerate the organocatalyst, which can then enter a new catalytic cycle.

Catalytic Performance in Michael Additions

The stereochemical outcome of the Michael addition is dictated by the chiral environment created by the organocatalyst. The pyrrolidine ring and its substituents effectively shield one face of the enamine, directing the approach of the Michael acceptor to the opposite face, thus inducing high enantioselectivity.

While specific data for this compound is scarce, studies on its derivatives demonstrate excellent performance. For instance, novel bifunctional pyrrolidine-based organocatalysts have been shown to provide almost quantitative yields and high stereoselectivity in the Michael addition of aldehydes and ketones to nitroolefins, with diastereomeric ratios up to 98:2 and enantiomeric excesses up to 99%.[1]

Experimental Protocols

The following is a representative protocol for an asymmetric Michael addition of a ketone to a nitroolefin, adapted from procedures utilizing pyrrolidine-based organocatalysts.

Representative Reaction: Asymmetric Michael Addition of Cyclohexanone (B45756) to β-Nitrostyrene

Materials:

  • (3R,5R)-5-methylpyrrolidine-3-carboxylic acid (as a representative catalyst)

  • Cyclohexanone (Michael Donor)

  • trans-β-Nitrostyrene (Michael Acceptor)

  • Solvent (e.g., Toluene, Chloroform (B151607), or solvent-free)

  • Acid co-catalyst (optional, e.g., benzoic acid)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography

Equipment:

  • Magnetic stirrer

  • Reaction vials

  • Standard laboratory glassware

  • Rotary evaporator

  • NMR spectrometer

  • HPLC with a chiral column

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add (3R,5R)-5-methylpyrrolidine-3-carboxylic acid (0.02 mmol, 10 mol%).

  • Add trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent).

  • Add cyclohexanone (2.0 mmol, 10 equivalents).

  • If required, add a co-catalyst such as benzoic acid (0.02 mmol, 10 mol%).

  • The reaction can be performed in a minimal amount of solvent (e.g., 0.5 mL of toluene) or under solvent-free conditions.

  • Stir the reaction mixture at room temperature (or as optimized) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure.

  • Determine the yield of the purified product.

  • Analyze the diastereomeric ratio by ¹H NMR spectroscopy of the crude reaction mixture.

  • Determine the enantiomeric excess by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase.

Data Presentation

The following tables summarize typical results obtained from Michael addition reactions using pyrrolidine-based organocatalysts.

Table 1: Asymmetric Michael Addition of Ketones to Nitroolefins

EntryKetoneNitroolefinCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn/anti)ee (%)
1Cyclohexanonetrans-β-Nitrostyrene10Toluene249595:598
2Acetonetrans-β-Nitrostyrene20CH₂Cl₂4888-92
3Cyclopentanone(E)-1-Nitro-3-phenylprop-1-ene10Solvent-free369997:399

Data is representative and compiled from various sources on pyrrolidine-derived organocatalysts.

Visualizations

Catalytic Cycle of a Pyrrolidine-Catalyzed Michael Addition

G Catalytic Cycle of Pyrrolidine-Catalyzed Michael Addition Catalyst (R)-Pyrrolidine Derivative Enamine Chiral Enamine Catalyst->Enamine + Ketone - H₂O Ketone Ketone/Aldehyde Iminium_Intermediate Iminium Intermediate Enamine->Iminium_Intermediate + Michael Acceptor Michael_Acceptor Michael Acceptor (e.g., Nitroolefin) Iminium_Intermediate->Catalyst Hydrolysis Product Chiral Michael Adduct Iminium_Intermediate->Product + H₂O Water H₂O

Caption: Enamine-based catalytic cycle for the Michael addition.

Experimental Workflow for Organocatalytic Michael Addition

G Experimental Workflow Start Start: Reagent Preparation Reaction_Setup Reaction Setup: - Catalyst - Michael Donor - Michael Acceptor - Solvent Start->Reaction_Setup Reaction Stirring at Room Temperature Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Workup: Concentration Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography Workup->Purification Analysis Analysis: - Yield Calculation - NMR (dr) - Chiral HPLC (ee) Purification->Analysis End End: Chiral Product Analysis->End

Caption: Step-by-step experimental workflow.

References

Application Notes: (R)-pyrrolidine-3-carboxylic acid in Asymmetric Mannich Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-pyrrolidine-3-carboxylic acid, also known as (R)-β-proline, has emerged as a powerful organocatalyst for asymmetric Mannich reactions. This simple amino acid derivative effectively catalyzes the reaction between aldehydes or ketones and imines to produce chiral β-amino carbonyl compounds, which are valuable building blocks in the synthesis of pharmaceuticals and natural products. A key feature of this catalyst is its ability to consistently induce high anti-diastereoselectivity and enantioselectivity, a crucial aspect for controlling stereochemistry in drug development.

This document provides a detailed overview of the application of this compound in asymmetric Mannich reactions, including quantitative data on its performance with various substrates and detailed experimental protocols.

Key Advantages:

  • High anti-Selectivity: Consistently produces the anti-diastereomer with high selectivity, which is often challenging to achieve. The position of the carboxylic acid group on the 3-position of the pyrrolidine (B122466) ring is critical for directing this stereochemical outcome, in contrast to the syn-selectivity typically observed with L-proline.[1]

  • Excellent Enantioselectivity: Provides access to products with high levels of enantiomeric excess (ee), often exceeding 95%.

  • Broad Substrate Scope: Effective for a wide range of unmodified ketones and aldehydes, including linear, cyclic, and functionalized substrates.

  • Mild Reaction Conditions: The reactions are typically performed under mild conditions, at room temperature, and with low catalyst loadings (5-10 mol%).[1]

  • Operational Simplicity: As a commercially available, stable solid, the catalyst is easy to handle and does not require special precautions.

Data Presentation

The catalytic efficiency of this compound is demonstrated in the following tables, which summarize its performance in the asymmetric Mannich reaction between various ketones/aldehydes and N-PMP-protected α-imino ethyl glyoxylate (B1226380).

Table 1: Asymmetric Mannich Reaction with Ketones

Reaction Conditions: Ketone (0.5 mmol), N-PMP-protected α-imino ethyl glyoxylate (0.25 mmol), and this compound (10 mol%) in 2-propanol (1.0 mL) at room temperature.

EntryKetoneTime (h)Yield (%)dr (anti/syn)ee (%) [anti]
1Acetone2491>99:198
2Cyclohexanone4885>99:199
3Cyclopentanone7280>99:199
4Acetophenone966599:197
5Propiophenone9672>99:199
6Butan-2-one488895:598
73-Pentanone7282>99:199
Table 2: Asymmetric Mannich Reaction with Aldehydes

Reaction Conditions: Aldehyde (0.5 mmol), N-PMP-protected α-imino ethyl glyoxylate (0.25 mmol), and this compound (10 mol%) in DMSO (1.0 mL) at room temperature.

EntryAldehydeTime (h)Yield (%)dr (anti/syn)ee (%) [anti]
1Propanal129597:3>99
2Butanal129696:4>99
3Isovaleraldehyde129498:2>99
4Pivalaldehyde4885>99:1>99
5Hexanal129595:5>99

Experimental Protocols

General Protocol for the Asymmetric Mannich Reaction of Ketones
  • To a vial, add this compound (2.9 mg, 0.025 mmol, 10 mol%).

  • Add the N-PMP-protected α-imino ethyl glyoxylate (62.3 mg, 0.25 mmol, 1.0 equiv).

  • Add 2-propanol (1.0 mL).

  • Add the respective ketone (0.5 mmol, 2.0 equiv).

  • Stir the resulting mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired anti-Mannich product.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.

General Protocol for the Asymmetric Mannich Reaction of Aldehydes
  • To a vial, add this compound (2.9 mg, 0.025 mmol, 10 mol%).

  • Add the N-PMP-protected α-imino ethyl glyoxylate (62.3 mg, 0.25 mmol, 1.0 equiv).

  • Add dimethyl sulfoxide (B87167) (DMSO, 1.0 mL).

  • Add the respective aldehyde (0.5 mmol, 2.0 equiv).

  • Stir the resulting mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure anti-Mannich product.

  • Determine the diastereomeric and enantiomeric excesses as described in the ketone protocol.

Visualizations

Proposed Catalytic Cycle

The reaction proceeds via an enamine-based mechanism. The pyrrolidine catalyst reacts with the carbonyl compound (aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then attacks the imine electrophile. The stereochemistry is controlled in the C-C bond-forming transition state, where the carboxylic acid group of the catalyst facilitates a proton transfer that directs the facial selectivity of the attack, leading to the favored anti-product.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Output Catalyst (R)-Pyrrolidine- 3-carboxylic acid Enamine Enamine Intermediate Catalyst->Enamine + Ketone/Aldehyde - H₂O TransitionState anti-Diastereoselective C-C Bond Formation Enamine->TransitionState + Imine ProductComplex Product-Catalyst Complex TransitionState->ProductComplex Proton Transfer ProductComplex->Catalyst - anti-Mannich Product + H₂O Product anti-Mannich Product Ketone Ketone / Aldehyde Imine Imine

Caption: Proposed catalytic cycle for the asymmetric Mannich reaction.

Experimental Workflow

The general workflow for performing and analyzing the this compound catalyzed asymmetric Mannich reaction is straightforward, involving simple setup, monitoring, and purification steps.

Experimental_Workflow Reactants 1. Combine Catalyst, Imine, Solvent, and Carbonyl Substrate Reaction 2. Stir at Room Temperature Reactants->Reaction Monitoring 3. Monitor via TLC Reaction->Monitoring Workup 4. Aqueous Workup / Direct Concentration Monitoring->Workup Upon Completion Purification 5. Flash Column Chromatography Workup->Purification Analysis 6. Characterization (NMR, HPLC, MS) Purification->Analysis

Caption: General experimental workflow for the Mannich reaction.

References

Application Notes and Protocols for Peptide Synthesis with (R)-pyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of peptides incorporating the non-canonical amino acid (R)-pyrrolidine-3-carboxylic acid, a constrained proline analog. The inclusion of this residue can impart unique conformational properties to peptides, potentially enhancing their biological activity, receptor selectivity, and enzymatic stability. This document outlines both solid-phase and solution-phase synthesis strategies, along with relevant biological context and data presentation.

Biological Context: Mu-Opioid Receptor Agonism

Peptides incorporating proline analogs, such as this compound (a β-proline analog), have been investigated as potent and selective agonists for the µ-opioid receptor.[1][2] The conformational rigidity imposed by the pyrrolidine (B122466) ring can lock the peptide backbone into a bioactive conformation, leading to enhanced receptor binding and signaling. The µ-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade leading to analgesic effects.

A simplified signaling pathway for a µ-opioid receptor agonist is depicted below.

G_protein_signaling MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates Agonist Peptide Agonist (with (R)-pyrrolidine -3-carboxylic acid) Agonist->MOR AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP PKA Protein Kinase A cAMP->PKA Analgesia Analgesia PKA->Analgesia Ca_channel Ca²⁺ Channel Ca_channel->Analgesia ↓ Ca²⁺ influx K_channel K⁺ Channel K_channel->Analgesia ↑ K⁺ efflux G_alpha->AC Inhibits G_beta_gamma->Ca_channel Inhibits G_beta_gamma->K_channel Activates

µ-Opioid Receptor Signaling Pathway

Data Presentation: Representative Peptide Synthesis Data

The following table summarizes expected quantitative data for the synthesis of a model tetrapeptide, Tyr-(R)-β-Pro-Trp-Phe-NH₂, based on typical yields and purities achieved in solid-phase peptide synthesis of similar analogs.[3]

StepParameterValue
Resin Loading Initial Fmoc-Rink Amide Resin Substitution0.5 - 0.7 mmol/g
Loading of first amino acid (Fmoc-Phe-OH)~95% efficiency
Peptide Assembly Average Coupling Efficiency per Cycle>99% (monitored by Kaiser test)
Final Crude Peptide Yield (after cleavage)70 - 85%
Purification HPLC Purity of Crude Peptide60 - 75%
Isolated Yield after Preparative HPLC30 - 45%
Final Product Final Purity (by analytical HPLC)>98%
Identity ConfirmationESI-MS

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Tyr-(R)-β-Pro-Trp-Phe-NH₂

This protocol utilizes the Fmoc/tBu strategy on a Rink Amide resin to yield a C-terminally amidated peptide.

spss_workflow Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine (B6355638)/DMF) Swell->Fmoc_Deprotection1 Wash1 Wash (DMF, DCM) Fmoc_Deprotection1->Wash1 Coupling_Phe Couple Fmoc-Phe-OH (HBTU/DIPEA in DMF) Wash1->Coupling_Phe Wash2 Wash (DMF, DCM) Coupling_Phe->Wash2 Fmoc_Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Fmoc_Deprotection2 Wash3 Wash (DMF, DCM) Fmoc_Deprotection2->Wash3 Coupling_Trp Couple Fmoc-Trp(Boc)-OH (HBTU/DIPEA in DMF) Wash3->Coupling_Trp Wash4 Wash (DMF, DCM) Coupling_Trp->Wash4 Fmoc_Deprotection3 Fmoc Deprotection (20% Piperidine/DMF) Wash4->Fmoc_Deprotection3 Wash5 Wash (DMF, DCM) Fmoc_Deprotection3->Wash5 Coupling_Pro Couple Fmoc-(R)-pyrrolidine-3-carboxylic acid (HATU/DIPEA in DMF) Wash5->Coupling_Pro Wash6 Wash (DMF, DCM) Coupling_Pro->Wash6 Fmoc_Deprotection4 Fmoc Deprotection (20% Piperidine/DMF) Wash6->Fmoc_Deprotection4 Wash7 Wash (DMF, DCM) Fmoc_Deprotection4->Wash7 Coupling_Tyr Couple Fmoc-Tyr(tBu)-OH (HBTU/DIPEA in DMF) Wash7->Coupling_Tyr Wash8 Wash (DMF, DCM) Coupling_Tyr->Wash8 Fmoc_Deprotection5 Final Fmoc Deprotection (20% Piperidine/DMF) Wash8->Fmoc_Deprotection5 Wash9 Wash (DMF, DCM, MeOH) Fmoc_Deprotection5->Wash9 Cleavage Cleavage from Resin (TFA/TIS/H₂O) Wash9->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (Preparative RP-HPLC) Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Peptide Final Peptide Lyophilization->Final_Peptide

Solid-Phase Peptide Synthesis Workflow
  • Fmoc-Rink Amide resin (0.5-0.7 mmol/g substitution)

  • Fmoc-L-Phe-OH, Fmoc-L-Trp(Boc)-OH, Fmoc-L-Tyr(tBu)-OH

  • Fmoc-(R)-pyrrolidine-3-carboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether, cold

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.[4]

  • First Amino Acid Coupling (Fmoc-Phe-OH):

    • In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling.

    • Wash the resin with DMF and DCM.

  • Peptide Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids: Fmoc-Trp(Boc)-OH, Fmoc-(R)-pyrrolidine-3-carboxylic acid, and Fmoc-Tyr(tBu)-OH.

    • Note on coupling this compound: Due to potential steric hindrance, using a more powerful coupling reagent like HATU (2.9 eq.) with DIPEA (6 eq.) is recommended for this step to ensure high coupling efficiency.[5]

  • Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, DCM, and finally MeOH, then dry under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the dried peptide-resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water).

    • Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions and analyze by analytical HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white fluffy powder.

Solution-Phase Synthesis of a Dipeptide Fragment: Boc-(R)-pyrrolidine-3-carbonyl-Phe-OMe

This protocol outlines the synthesis of a dipeptide fragment in solution, which can be a useful intermediate for larger peptide synthesis.

  • Boc-(R)-pyrrolidine-3-carboxylic acid

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N-methylmorpholine (NMM)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • 1M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Preparation of Phenylalanine Methyl Ester: To a suspension of H-Phe-OMe·HCl (1.0 eq.) in DCM, add TEA (1.1 eq.) and stir for 15 minutes at 0°C.

  • Activation of Boc-(R)-pyrrolidine-3-carboxylic acid: In a separate flask, dissolve Boc-(R)-pyrrolidine-3-carboxylic acid (1.0 eq.) and HOBt (1.1 eq.) in DCM. Cool the solution to 0°C and add DCC or EDC (1.1 eq.). Stir the mixture at 0°C for 30 minutes.

  • Coupling Reaction: Add the activated carboxylic acid solution from step 2 to the phenylalanine methyl ester solution from step 1. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC was used).

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure Boc-dipeptide methyl ester.[3]

Disclaimer: These protocols are intended as a guide and may require optimization for specific peptide sequences and scales. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes: (R)-Pyrrolidine-3-carboxylic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

(R)-pyrrolidine-3-carboxylic acid, a chiral cyclic amino acid, serves as a crucial and versatile building block in medicinal chemistry. Its rigid, stereochemically defined structure makes it an ideal scaffold for the synthesis of complex, biologically active molecules. This document provides an overview of its application in the development of potent and selective enzyme inhibitors and receptor agonists, complete with detailed protocols and quantitative data.

Application in Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors

Introduction: Dipeptidyl peptidase-4 (DPP-IV) is a serine protease that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1).[1] By inhibiting DPP-IV, the half-life of GLP-1 is extended, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release. This mechanism is a cornerstone in the treatment of type 2 diabetes mellitus.[2] Pyrrolidine-based structures, particularly those containing a cyanopyrrolidine moiety, are highly effective at targeting the active site of DPP-IV.[1]

Synthetic Utility: The pyrrolidine (B122466) ring of this compound and its derivatives, like L-proline, provides the necessary stereochemistry for potent inhibition. For instance, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is a key intermediate for synthesizing Vildagliptin and other DPP-IV inhibitors.[1] The synthesis of another major DPP-IV inhibitor, Sitagliptin, also relies on creating a chiral β-amino acid moiety, a structure for which pyrrolidine derivatives can serve as precursors.[3][4][5]

Signaling Pathway of DPP-IV Inhibition

The diagram below illustrates the mechanism by which DPP-IV inhibitors regulate glucose homeostasis.

DPP-IV_Inhibition_Pathway cluster_gut Gut (L-cells) cluster_blood Bloodstream cluster_pancreas Pancreas Food Food Intake GLP1 Active GLP-1 Food->GLP1 Stimulates DPP4 DPP-IV Enzyme GLP1->DPP4 Substrate for Insulin ↑ Insulin Secretion (β-cells) GLP1->Insulin Glucagon ↓ Glucagon Secretion (α-cells) GLP1->Glucagon Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inactivates DPP4_Inhibitor (R)-Pyrrolidine-based DPP-IV Inhibitor DPP4_Inhibitor->DPP4 Inhibits Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Opposes

Mechanism of DPP-IV inhibitors in glucose control.
Experimental Protocol: Synthesis of a Key Vildagliptin Intermediate

This protocol details the synthesis of (S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile, a crucial intermediate for Vildagliptin, adapted from published procedures.[1]

Workflow Diagram:

Vildagliptin_Intermediate_Workflow Proline L-Proline Step1 Step 1: N-Acylation - Chloroacetyl chloride - Aqueous alkali Proline->Step1 Acid N-(Chloroacetyl)-L-proline Step1->Acid Step2 Step 2: Amidation - Ethyl chloroformate, NMM - Aqueous ammonia Acid->Step2 Amide (S)-1-(Chloroacetyl)pyrrolidine-2-carboxamide Step2->Amide Step3 Step 3: Dehydration - Trifluoroacetic anhydride (B1165640) - THF Amide->Step3 Intermediate Target Intermediate (S)-1-(Chloroacetyl)pyrrolidine-2-carbonitrile Step3->Intermediate Vildagliptin Vildagliptin Synthesis Intermediate->Vildagliptin

Synthesis workflow for a key Vildagliptin intermediate.

Methodology:

  • Step 1: N-Acylation: L-proline is acylated with chloroacetyl chloride in an aqueous alkaline solution to yield N-(chloroacetyl)-L-proline.

  • Step 2: Amidation: The resulting carboxylic acid is converted to its primary amide. The acid is first activated with ethyl chloroformate in the presence of N-methylmorpholine (NMM), followed by reaction with aqueous ammonia.

  • Step 3: Dehydration to Nitrile: The primary amide is dehydrated to the corresponding nitrile using trifluoroacetic anhydride in tetrahydrofuran (B95107) (THF). A suspension of the amide in THF is treated with trifluoroacetic anhydride at 0–5 °C and stirred for 2 hours at room temperature to yield (S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile.[1]

  • Final Step: The intermediate is then reacted with 3-hydroxy-1-aminoadamantane in the presence of K₂CO₃ to produce Vildagliptin.[1]

Quantitative Data: DPP-IV Inhibitors
Compound/ProcessTargetActivity (IC₅₀)YieldEnantiomeric Excess (ee)Reference
Sitagliptin SynthesisDPP-IV-41% (7 steps)96%[3]
Sitagliptin (Green Chem)DPP-IV-up to 65%>99.5%[4]
Sitagliptin IntermediateDPP-IV-61% (isolated)-[5]
Pyrrole Derivative 5f DPP-IV12.19 nM--[6]
Pyrrole Derivative 5g DPP-IV23.08 nM--[6]

Application in Factor XIa (FXIa) Inhibitors

Introduction: Factor XIa (FXIa) is a serine protease that plays a key role in the intrinsic pathway of the blood coagulation cascade. Inhibiting FXIa is a promising anticoagulant strategy for preventing thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants.[7] The constrained conformation of pyrrolidine-based scaffolds is well-suited for designing potent and selective FXIa inhibitors.

Synthetic Utility: (3R,4R)-pyrrolidine-3,4-dicarboxylic acid amides have been investigated as a scaffold for FXIa inhibitors.[8] Medicinal chemistry efforts, starting from a potent thrombin inhibitor, have successfully modified the pyrrolidine core to achieve a thousand-fold increase in selectivity for FXIa over thrombin, with some analogs reaching potencies in the 10 nM range.[7]

Role of Factor XIa in the Coagulation Cascade

The diagram shows a simplified view of the coagulation cascade, highlighting the position of Factor XIa.

Coagulation_Cascade FXIIa Factor XIIa FXI Factor XI FXIIa->FXI Activates FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX Activates FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX Activates (with FVIIIa) FVIIIa Factor VIIIa FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin FXIa_Inhibitor (R)-Pyrrolidine-based FXIa Inhibitor FXIa_Inhibitor->FXIa Inhibits

Simplified coagulation cascade showing FXIa inhibition.
Quantitative Data: Factor XIa Inhibitors

Compound ClassTargetActivitySelectivityReference
Pyrrolidine Amide (69b/c)FXIaKᵢ = 2 nM-[8]
Pyrrolidine Amide (78)FXIaKᵢ = 7 nM>4700-fold vs Thrombin[8]
4,4-disubstituted prolinesFXIaIC₅₀ ≈ 10 nM~1000-fold vs Thrombin[7]

Application in G-Protein Coupled Receptor 120 (GPR120) Agonists

Introduction: G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a therapeutic target for metabolic disorders, including type 2 diabetes.[9] It is activated by long-chain fatty acids and, upon activation, stimulates the release of GLP-1 from intestinal cells.[10][11] This leads to insulin secretion in a glucose-dependent manner.

Synthetic Utility: While this compound itself is not the primary scaffold, the principles of using constrained carboxylic acid-containing molecules are central to the design of GPR120 agonists. Novel agonists have been developed based on the structure of phenylpropanoic acid derivatives to improve stability and pharmacokinetic profiles.[10] The design of these small molecules often involves rigid linkers and specific stereochemistry to ensure potent and selective interaction with the receptor's binding pocket.

Quantitative Data: GPR120 Agonists
Compound ClassTargetActivity (EC₅₀)EffectReference
Isoxazole Phenylpropanoic AcidGPR12057 nM (Ca²⁺ assay)GLP-1 Secretion[12]
Isoxazole Phenylpropanoic AcidGPR12060 nM (β-arrestin)GLP-1 Secretion[12]
Phenylpropanoic Acid (11b)GPR120-Reduces blood glucose[10]
Phenylpropanoic Acid (14d)GPR120-Improves glucose tolerance[9]

General Protocols for Pyrrolidine-3-Carboxylic Acid Derivative Synthesis

Protocol: Asymmetric Hydrogenation to (3S,4S)-1-benzyl-4-aryl-pyrrolidine-3-carboxylic acid

This protocol is adapted from a patented process demonstrating a highly efficient method to produce stereochemically pure pyrrolidine derivatives.[13]

Methodology:

  • Reactor Setup: A Hastelloy C4 autoclave (2-L) is charged with 1-benzyl-4-(3,4-dichloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid (30.0 g, 86.15 mmol) and the catalyst [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] (262.5 mg, 0.34 mmol) in methanol (B129727) (0.9 L) under an argon atmosphere.

  • Hydrogenation: The reaction is run for 18 hours at 30 °C under 40 bar of hydrogen pressure. The temperature is then increased to 60 °C for an additional 2 hours to ensure complete conversion (99.8%).

  • Work-up: After releasing the pressure, the resulting white suspension is evaporated to dryness.

  • Results: This process yields the crude product with a purity of 97.0% and an enantiomeric excess (ee) of >99.9%.[13]

Protocol: Organocatalytic Michael Addition for 5-alkyl-pyrrolidine-3-carboxylic acids

This two-step method provides concise access to highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids.[14]

Methodology:

  • Michael Addition: An organocatalytic, enantioselective Michael addition is performed between a 4-alkyl-substituted 4-oxo-2-enoate and a nitroalkane.

  • Reductive Cyclization: The resulting adduct undergoes a reductive cyclization to form the final pyrrolidine-3-carboxylic acid derivative.

  • Results: Using this method, 5-methylpyrrolidine-3-carboxylic acid was obtained with 97% ee in two steps.[14]

References

Unlocking Therapeutic Potential: (R)-Pyrrolidine-3-carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The (R)-pyrrolidine-3-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active molecules. Its inherent chirality and conformational rigidity make it an attractive building block for the design of potent and selective therapeutic agents. This document provides a detailed overview of the applications of this compound derivatives in drug discovery, with a focus on their utility as anticancer agents and enzyme inhibitors. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.

Application Notes

This compound and its derivatives have demonstrated significant potential across various therapeutic areas, primarily due to their ability to mimic natural amino acids and interact with specific biological targets. The pyrrolidine (B122466) ring system provides a rigid framework that can be functionalized at multiple positions to optimize potency, selectivity, and pharmacokinetic properties.[1]

Anticancer Applications:

A significant area of investigation for these derivatives is in oncology. Several studies have highlighted their ability to inhibit the proliferation of various cancer cell lines. For instance, derivatives of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid have shown notable anticancer activity against human A549 pulmonary epithelial cells.[2] The mechanism of action for some of these compounds involves the induction of apoptosis, a form of programmed cell death that is often dysregulated in cancer.[3] Furthermore, certain pyrrolidine-carboxamide derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key proteins involved in cancer cell proliferation and survival.[4] Inhibition of these targets can lead to cell cycle arrest and apoptosis.[4]

Enzyme Inhibition:

The structural features of this compound derivatives make them ideal candidates for the design of enzyme inhibitors.

  • α-Mannosidase Inhibitors: Pyrrolidine-3,4-diol derivatives have been synthesized and evaluated as inhibitors of α-mannosidase, an enzyme involved in the processing of N-linked glycoproteins. Dysregulation of this process is implicated in various diseases, including cancer.

  • Endothelin Receptor Antagonists: Pyrrolidine-3-carboxylic acid-based compounds have been developed as potent and selective antagonists of endothelin (ET) receptors, particularly the ET(A) and ET(B) subtypes. Endothelins are peptides that play a crucial role in vasoconstriction and cell proliferation, and their receptors are important targets in cardiovascular diseases and cancer.

Other Therapeutic Areas:

The versatility of the this compound scaffold extends to other therapeutic areas, including neurological and psychiatric disorders, where it serves as a key intermediate in the synthesis of bioactive compounds.[4]

Quantitative Data Summary

The following tables summarize the biological activity of selected this compound derivatives from various studies.

Table 1: Anticancer Activity of 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic Acid Derivatives against A549 Human Lung Carcinoma Cells

CompoundDescriptionCell Viability (%) at 100 µMReference
1 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazide85.3[2]
2 Hydrazone with 4-chlorobenzaldehyde78.5[2]
3 Hydrazone with 4-methoxybenzaldehyde82.1[2]
4 Hydrazone with 2,5-dimethoxybenzaldehyde75.4[2]
5 Hydrazone with 2,4,6-trimethoxybenzaldehyde72.8[2]

Table 2: Anticancer Activity of Pyrrolidine-3,4-diol Derivatives

CompoundCell LineIC50 (µM)Reference
6 Pancreatic Cancer Cell Line 125.3
7 Pancreatic Cancer Cell Line 231.8

Table 3: Enzyme Inhibitory Activity of Pyrrolidine-Carboxamide Derivatives

CompoundTargetIC50 (nM)Reference
8e EGFR87[4]
8g EGFR92[4]
8k EGFR107[4]
8n EGFR95[4]
8o EGFR101[4]
8e CDK225[4]
8g CDK215[4]
8k CDK231[4]
8n CDK228[4]
8o CDK222[4]
Erlotinib EGFR80[4]
Dinaciclib CDK220[4]

Experimental Protocols

1. General Synthesis of 5-Oxo-1-(aryl)pyrrolidine-3-carboxylic Acid Derivatives

This protocol describes a general method for the synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives, which can be further modified to generate a library of compounds.

  • Step 1: Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid: A mixture of an appropriate aromatic amine (1 eq.) and itaconic acid (1.1 eq.) in water is refluxed for 4-6 hours. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with water, and dried to yield the desired carboxylic acid.

  • Step 2: Esterification: The synthesized carboxylic acid (1 eq.) is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 8-12 hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The product is extracted with an organic solvent, dried over anhydrous sodium sulfate, and concentrated to give the methyl ester.

  • Step 3: Hydrazinolysis: The methyl ester (1 eq.) is dissolved in ethanol (B145695), and hydrazine (B178648) hydrate (B1144303) (5 eq.) is added. The reaction mixture is refluxed for 6-8 hours. After cooling, the precipitated product is filtered, washed with cold ethanol, and dried to afford the corresponding carbohydrazide (B1668358).

  • Step 4: Synthesis of Hydrazones: The carbohydrazide (1 eq.) is dissolved in a suitable solvent like ethanol or acetic acid, and the corresponding aldehyde or ketone (1.1 eq.) is added. The mixture is refluxed for 2-4 hours. Upon cooling, the solid product is filtered, washed, and recrystallized to yield the final hydrazone derivative.

2. In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO and diluted with culture medium to the desired concentrations. The cells are then treated with the compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the logarithm of the compound concentration.

3. α-Mannosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-mannosidase using a chromogenic substrate.

  • Reagents:

    • Assay Buffer: 50 mM Sodium Acetate, pH 4.5.

    • Enzyme: α-Mannosidase from Jack Beans.

    • Substrate: p-Nitrophenyl-α-D-mannopyranoside (pNPM).

    • Stop Solution: 0.2 M Sodium Carbonate.

  • Procedure:

    • In a 96-well plate, add 40 µL of assay buffer and 10 µL of the test compound at various concentrations.

    • Add 10 µL of the α-mannosidase enzyme solution to each well and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of the pNPM substrate solution.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of the stop solution.

    • Measure the absorbance at 405 nm.

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (without inhibitor). The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Dual EGFR/CDK2 Inhibition by Pyrrolidine-Carboxamide Derivatives

Certain pyrrolidine-carboxamide derivatives have been shown to act as dual inhibitors of EGFR and CDK2, leading to anticancer effects through the induction of apoptosis. The proposed mechanism is illustrated in the following diagram.

EGFR_CDK2_Inhibition_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds to PI3K PI3K EGFR->PI3K Activates Pyrrolidine_Derivative (R)-Pyrrolidine-3-carboxylic acid derivative Pyrrolidine_Derivative->EGFR Inhibits CDK2 CDK2/Cyclin E Pyrrolidine_Derivative->CDK2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Rb Rb CDK2->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes G1_S_Transition->Proliferation Apoptosis Apoptosis Bax Bax Caspases Caspases Bax->Caspases Activates Bcl2->Bax Inhibits Caspases->Apoptosis Executes

Caption: Dual inhibition of EGFR and CDK2 by pyrrolidine derivatives.

Experimental Workflow for Anticancer Drug Screening

The following diagram outlines a typical workflow for screening this compound derivatives for anticancer activity.

Anticancer_Screening_Workflow Start Start: Library of (R)-pyrrolidine-3-carboxylic acid derivatives Synthesis Chemical Synthesis & Purification Start->Synthesis MTT_Assay Primary Screening: MTT Assay Synthesis->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Hit_Identification Hit Identification (IC50 determination) MTT_Assay->Hit_Identification Secondary_Assay Secondary Assays: Apoptosis Assay Cell Cycle Analysis Hit_Identification->Secondary_Assay Active Compounds Mechanism_Study Mechanism of Action Studies: Western Blot (EGFR, CDK2) Enzyme Inhibition Assays Secondary_Assay->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

Caption: Workflow for anticancer screening of pyrrolidine derivatives.

References

Application Notes and Protocols: (R)-Pyrrolidine-3-carboxylic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-pyrrolidine-3-carboxylic acid is a versatile chiral building block of significant interest in medicinal chemistry and drug discovery. Its rigid, five-membered ring structure and stereochemically defined carboxylic acid and secondary amine functionalities make it an invaluable scaffold for the synthesis of a wide range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel therapeutics.

Applications in Drug Discovery

The pyrrolidine (B122466) scaffold is a prevalent motif in numerous natural products and approved pharmaceuticals. The specific stereochemistry of this compound allows for precise three-dimensional orientation of substituents, which is crucial for optimizing interactions with biological targets.

Enzyme Inhibition

Derivatives of this compound have shown significant potential as inhibitors of various enzymes implicated in disease.

  • Antitubercular Agents: Pyrrolidine carboxamides derived from this chiral building block have been identified as potent inhibitors of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycobacterial fatty acid synthesis.[1][2][3][4]

  • Antidiabetic Agents: The pyrrolidine core is utilized in the design of inhibitors for α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism.[5][6] Inhibition of these enzymes can help manage postprandial hyperglycemia in diabetic patients.

  • Anti-inflammatory Agents: Pyrrolidine amide derivatives have been explored as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA).[7]

  • Antibiotic Resistance Modulators: Substituted pyrrolidine pentamines have been shown to inhibit aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib], an enzyme responsible for bacterial resistance to aminoglycoside antibiotics.[8][9][10]

  • Immunomodulatory Agents: Furanylmethylpyrrolidine-based derivatives have been developed as inhibitors of ST2 (Interleukin-1 receptor-like 1), a receptor implicated in inflammatory diseases and graft-versus-host disease.[11]

Asymmetric Catalysis

This compound and its derivatives can also serve as chiral organocatalysts in various asymmetric transformations, most notably in Michael additions, to generate other valuable chiral molecules.

Data Presentation

The following tables summarize quantitative data from key synthetic transformations utilizing this compound derivatives.

Table 1: Organocatalytic Asymmetric Michael Addition of Nitroalkanes to 4-Oxo-2-enoates

EntryEnoneNitroalkaneCatalyst Loading (mol%)SolventTime (h)Yield (%)dree (%)
1Methyl 4-oxo-2-pentenoateNitromethane10CH2Cl24885>95:597
2Ethyl 4-oxo-2-hexenoateNitroethane10Toluene727890:1095
3Benzyl 4-oxo-2-heptenoate1-Nitropropane15THF966588:1292

Table 2: Synthesis of Pyrrolidine Carboxamide Inhibitors of InhA

CompoundR1R2Yield (%)IC50 (µM)
1aHCyclohexyl8810.1
1b4-ClCyclohexyl921.2
1c3,5-diClCyclohexyl850.06
2aHPhenyl8215.4
2b4-FPhenyl895.8

Experimental Protocols

General Protocol for Organocatalytic Asymmetric Michael Addition

This protocol describes the synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acid precursors via an organocatalytic Michael addition.

Materials:

  • This compound derived organocatalyst

  • Appropriate 4-oxo-2-enoate

  • Appropriate nitroalkane

  • Anhydrous solvent (e.g., CH2Cl2, Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 4-oxo-2-enoate (1.0 mmol) and the organocatalyst (0.1 mmol, 10 mol%).

  • Dissolve the solids in the anhydrous solvent (5 mL).

  • Add the nitroalkane (1.2 mmol) dropwise to the solution at room temperature.

  • Stir the reaction mixture at the indicated temperature (see Table 1) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC analysis.

General Protocol for the Synthesis of Pyrrolidine Carboxamide Inhibitors

This protocol details the amide coupling reaction to synthesize pyrrolidine carboxamide derivatives.

Materials:

  • N-Boc-(R)-pyrrolidine-3-carboxylic acid

  • Appropriate amine (e.g., aniline, cyclohexylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) for Boc deprotection

Procedure:

Amide Coupling:

  • To a solution of N-Boc-(R)-pyrrolidine-3-carboxylic acid (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C, add EDC (1.2 mmol), HOBt (1.2 mmol), and DIPEA (2.0 mmol).

  • Stir the mixture for 15 minutes.

  • Add the desired amine (1.1 mmol) and allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Boc Deprotection:

  • Dissolve the N-Boc protected amide (1.0 mmol) in DCM (5 mL).

  • Add trifluoroacetic acid (TFA, 5 mL) and stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.

  • Filter the solid and dry under vacuum to obtain the final pyrrolidine carboxamide.

Protocol for α-Amylase Inhibition Assay[5]

Materials:

  • Porcine pancreatic α-amylase solution (0.5 mg/mL in 20 mM phosphate (B84403) buffer, pH 6.9 with 6.7 mM NaCl)

  • Starch solution (1% w/v in the same buffer)

  • Dinitrosalicylic acid (DNS) color reagent

  • Test compounds (pyrrolidine derivatives) dissolved in DMSO

  • Acarbose (positive control)

Procedure:

  • Pre-incubate 250 µL of the test compound solution (at various concentrations) with 250 µL of the α-amylase solution at 37 °C for 10 minutes.

  • Initiate the reaction by adding 250 µL of the starch solution.

  • Incubate the reaction mixture at 37 °C for 15 minutes.

  • Stop the reaction by adding 500 µL of DNS reagent.

  • Heat the mixture in a boiling water bath for 5 minutes.

  • Cool the mixture to room temperature and dilute with 5 mL of distilled water.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • Calculate the percentage inhibition and determine the IC50 value.

Visualizations

Experimental_Workflow_Michael_Addition cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis 4_oxo_2_enoate 4-Oxo-2-enoate Reaction_Vessel Reaction in Anhydrous Solvent 4_oxo_2_enoate->Reaction_Vessel Nitroalkane Nitroalkane Nitroalkane->Reaction_Vessel Organocatalyst (R)-Pyrrolidine-3-carboxylic acid derived catalyst Organocatalyst->Reaction_Vessel Concentration Concentration Reaction_Vessel->Concentration Chromatography Flash Column Chromatography Concentration->Chromatography Product Purified Product Chromatography->Product Characterization NMR Spectroscopy Product->Characterization Chiral_HPLC Chiral HPLC Product->Chiral_HPLC

Caption: Workflow for the organocatalytic asymmetric Michael addition.

Enzyme_Inhibition_Mechanism cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor Interaction cluster_outcome Biological Outcome Enzyme Enzyme (e.g., InhA, α-Amylase) No_Product Product Formation Blocked Product Product Enzyme->Product Catalyzes reaction Substrate Natural Substrate Substrate->Enzyme Binds to active site Inhibitor (R)-Pyrrolidine-3-carboxylic acid derivative Inhibitor->Enzyme Competitively Binds to active site Therapeutic_Effect Therapeutic Effect No_Product->Therapeutic_Effect

Caption: Competitive inhibition of an enzyme by a pyrrolidine derivative.

References

Application Notes and Protocols: Synthesis of Enzyme Inhibitors from (R)-Pyrrolidine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of enzyme inhibitors derived from (R)-pyrrolidine-3-carboxylic acid. This versatile scaffold has proven to be a valuable starting point for the development of potent and selective inhibitors for a range of therapeutic targets.

Introduction

This compound and its derivatives are privileged structures in medicinal chemistry, serving as key building blocks for a variety of enzyme inhibitors.[1][2] Their rigid, five-membered ring system allows for the precise positioning of functional groups to interact with enzyme active sites, leading to high affinity and selectivity. This document focuses on the synthesis and evaluation of inhibitors targeting four key enzymes: Dipeptidyl Peptidase-4 (DPP-4), Hepatitis C Virus (HCV) NS3/4A Serine Protease, Metallo-β-lactamases (MBLs), and Enoyl-Acyl Carrier Protein Reductase (InhA).

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones.[3] Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes. Several marketed drugs, including Vildagliptin and Saxagliptin, are based on a pyrrolidine (B122466) scaffold.

Signaling Pathway

DPP4_Pathway cluster_incretin Incretin Hormones cluster_effects Physiological Effects GLP1 GLP-1 DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Insulin ↑ Insulin Secretion GLP1->Insulin Glucagon ↓ Glucagon Secretion GLP1->Glucagon GIP GIP GIP->DPP4 Degradation GIP->Insulin Inactive Inactive Metabolites DPP4->Inactive Inhibitor (R)-Pyrrolidine-3-Carboxylic Acid Derivative (e.g., Vildagliptin) Inhibitor->DPP4 Inhibition Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Opposes

Quantitative Data
CompoundDPP-4 IC50 (nM)Reference
Vildagliptin62[4]
Saxagliptin50[4]
17a (4-fluoropyrrolidine derivative)17[3]
Bromo-substituted benzylidene derivative1.27[5]
Sitagliptin (Reference)4.38[5]
Experimental Protocols

Vildagliptin_Intermediate_Synthesis Proline L-Proline Step1 1. Chloroacetyl chloride, THF, reflux 2. Dichloromethane, DCC, NH4HCO3 Proline->Step1 Amide (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide Step1->Amide Step2 Trifluoroacetic anhydride (B1165640), THF Amide->Step2 Intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile Step2->Intermediate

Procedure:

  • N-Acylation: To a suspension of L-proline in THF, add chloroacetyl chloride at room temperature and reflux the mixture for 2 hours. After cooling, the carboxylic acid product is isolated.[6]

  • Amide Formation: Dissolve the N-acylated product in dichloromethane. Add dicyclohexylcarbodiimide (B1669883) (DCC) at 10-15°C and stir for 1 hour. Add ammonium (B1175870) bicarbonate and stir for another hour. Filter the reaction mixture and concentrate the filtrate to obtain the amide.[4]

  • Dehydration to Nitrile: Suspend the amide in THF and add trifluoroacetic anhydride at 0-5°C. Stir the reaction mixture at room temperature for 2 hours. Add ammonium bicarbonate portion-wise while maintaining the temperature at 5-10°C. Stir for 45 minutes and then concentrate under vacuum to yield the desired carbonitrile intermediate.[6]

DPP4_Assay_Workflow Prepare Prepare Reagents: - DPP-4 Enzyme - Inhibitor Dilutions - Substrate (Gly-Pro-AMC) Incubate1 Pre-incubate DPP-4 with Inhibitor Prepare->Incubate1 AddSubstrate Add Substrate to initiate reaction Incubate1->AddSubstrate Incubate2 Incubate at 37°C AddSubstrate->Incubate2 Measure Measure Fluorescence (Ex: 360 nm, Em: 460 nm) Incubate2->Measure Analyze Calculate % Inhibition and IC50 Value Measure->Analyze

Procedure:

  • Prepare serial dilutions of the test compound in a suitable buffer (e.g., Tris-HCl).

  • In a 96-well plate, add the DPP-4 enzyme solution to each well.

  • Add the test compound dilutions to the respective wells and pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin).

  • Incubate the plate for 30 minutes at 37°C.

  • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition for each concentration and determine the IC50 value by non-linear regression analysis.

Hepatitis C Virus (HCV) NS3/4A Serine Protease Inhibitors

The HCV NS3/4A serine protease is essential for viral replication, making it a prime target for antiviral therapy.[7][8] Several direct-acting antivirals that inhibit this enzyme incorporate a pyrrolidine-based scaffold.

Role in Viral Replication

HCV_Protease_Pathway HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage Viral_Proteins Mature Viral Proteins (NS4A, NS4B, NS5A, NS5B) NS3_4A->Viral_Proteins Processes Inhibitor (R)-Pyrrolidine-3-Carboxylic Acid Derivative (e.g., Glecaprevir) Inhibitor->NS3_4A Inhibition Replication Viral Replication Viral_Proteins->Replication

Quantitative Data
CompoundHCV NS3/4A Ki* (nM)Reference
Boceprevir14[8]
SCH 351633 (pyrrolidine-based)14[7]
SCH 446211 (pyrrolidine-based)4[7]

Ki values are often reported as Ki (apparent inhibition constant)

Experimental Protocols

HCV_Inhibitor_Synthesis Pyrrolidine (R)-Pyrrolidine Derivative Coupling Peptide Coupling Pyrrolidine->Coupling Deprotection Deprotection Coupling->Deprotection Acid Carboxylic Acid Fragment Acid->Coupling Inhibitor HCV Protease Inhibitor Deprotection->Inhibitor

Procedure: A common strategy involves the peptide coupling of a suitably protected this compound derivative with another key carboxylic acid fragment, often a complex amino acid derivative. This is typically followed by deprotection steps to yield the final inhibitor. The synthesis of Glecaprevir, for instance, starts from Boc-protected trans-4-hydroxy-L-proline, which undergoes esterification and oxidation to a ketoproline derivative.[1]

HCV_Assay_Workflow Prepare Prepare Reagents: - NS3/4A Protease - Inhibitor Dilutions - FRET Substrate Incubate1 Pre-incubate Protease with Inhibitor Prepare->Incubate1 AddSubstrate Add FRET Substrate to initiate reaction Incubate1->AddSubstrate Measure Monitor Fluorescence (Time-course) AddSubstrate->Measure Analyze Determine Initial Rates and Calculate Ki Measure->Analyze

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, add the HCV NS3/4A protease and the test compound.

  • Pre-incubate the mixture to allow for inhibitor binding.

  • Initiate the reaction by adding a fluorescence resonance energy transfer (FRET) peptide substrate.

  • Continuously monitor the increase in fluorescence over time using a plate reader.

  • Determine the initial reaction rates and calculate the inhibition constant (Ki) by fitting the data to appropriate enzyme inhibition models.

Metallo-β-lactamase (MBL) Inhibitors

MBLs are a class of zinc-dependent enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics, including carbapenems.[9] The development of MBL inhibitors is a critical strategy to combat antibiotic resistance.

Mechanism of Resistance

MBL_Mechanism Antibiotic β-Lactam Antibiotic MBL Metallo-β-lactamase (with Zn2+) Antibiotic->MBL Hydrolysis PBP Penicillin-Binding Protein (PBP) Antibiotic->PBP Inhibition Inactive Hydrolyzed (Inactive) Antibiotic MBL->Inactive Inhibitor (R)-Pyrrolidine-3-Carboxylic Acid Derivative Inhibitor->MBL Inhibition CellWall Bacterial Cell Wall Synthesis PBP->CellWall

Quantitative Data
CompoundEnzymeKi (µM)IC50 (µM)Reference
J-110,441 (carbapenem derivative)IMP-10.0037<0.1[9]
L-captoprilB1 and B3 MBLs-0.072 - >500[10]
24b (pyrrolidine-fused β-lactam)VIM-20.85-[11]
24c (pyrrolidine-fused β-lactam)VIM-21.87-[11]
Phosphonate derivativeIMP-1-0.003 - 7[12]
Experimental Protocols

MBL_Inhibitor_Synthesis Epoxy_lactam 3-Acylamino-4-oxiranyl-β-lactam Cyclization Intramolecular Ring Closure (e.g., K-tert-butoxide) Epoxy_lactam->Cyclization Fused_lactam 2,6-Diazabicyclo[3.2.0]heptan-7-one Cyclization->Fused_lactam

Procedure: A synthetic route to novel 3,4-pyrrolidine-fused β-lactams involves an intramolecular ring closure of 3-acylamino-4-oxiranyl-β-lactams. This key step can be promoted by a base such as potassium tert-butoxide or catalyzed by scandium triflate.[13]

MBL_Assay_Workflow Prepare Prepare Reagents: - MBL Enzyme - Inhibitor Dilutions - Nitrocefin Substrate Incubate1 Pre-incubate MBL with Inhibitor Prepare->Incubate1 AddSubstrate Add Nitrocefin to initiate reaction Incubate1->AddSubstrate Measure Monitor Absorbance at 492 nm (Time-course) AddSubstrate->Measure Analyze Determine Initial Rates and Calculate Ki/IC50 Measure->Analyze

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, add the MBL enzyme and the test compound.

  • Pre-incubate the mixture.

  • Initiate the reaction by adding the chromogenic substrate nitrocefin.

  • Monitor the increase in absorbance at 492 nm over time, which corresponds to the hydrolysis of the β-lactam ring of nitrocefin.

  • Determine the initial reaction rates and calculate the IC50 or Ki values.

Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors

InhA is a key enzyme in the mycobacterial type II fatty acid synthase (FAS-II) system, which is essential for the biosynthesis of mycolic acids, a major component of the cell wall of Mycobacterium tuberculosis.[14][15] Inhibition of InhA is a validated strategy for the development of new anti-tuberculosis drugs.

Role in Mycolic Acid Biosynthesis

InhA_Pathway FAS_I FAS-I System Acyl_ACP trans-2-Enoyl-ACP FAS_I->Acyl_ACP InhA InhA Enzyme (NADH-dependent) Acyl_ACP->InhA Reduction Reduced_Acyl_ACP Acyl-ACP InhA->Reduced_Acyl_ACP Inhibitor Pyrrolidine Carboxamide Inhibitor->InhA Inhibition Mycolic_Acid Mycolic Acid Biosynthesis Reduced_Acyl_ACP->Mycolic_Acid

Quantitative Data
CompoundInhA IC50 (µM)Reference
d6 (lead compound)10.05[14]
s15 (optimized compound)5.55[14]
p31 (fused aromatic)1.39
p37 (piperazine derivative)4.47
GEQ (Genz-10850)0.16[15]
Experimental Protocols

InhA_Inhibitor_Synthesis Itaconic_Acid Itaconic Acid Heat Heat (200°C) Itaconic_Acid->Heat Amine Primary Amine (e.g., Cyclohexylamine) Amine->Heat Pyrrolidine_Acid 1-Substituted-5-oxopyrrolidine- 3-carboxylic acid Heat->Pyrrolidine_Acid Amide_Coupling Amide Coupling (e.g., Oxalyl chloride, Amine) Pyrrolidine_Acid->Amide_Coupling Inhibitor Pyrrolidine Carboxamide InhA Inhibitor Amide_Coupling->Inhibitor

Procedure:

  • Synthesis of the Pyrrolidone Carboxylic Acid Core: A mixture of itaconic acid and a primary amine (e.g., cyclohexylamine) is heated at 200°C for 30 minutes. After cooling, the product is worked up to yield the 1-substituted-5-oxopyrrolidine-3-carboxylic acid.[14]

  • Amide Formation: To a solution of the pyrrolidone carboxylic acid in dry DMF at 0°C, slowly add oxalyl chloride. After stirring, the solvent is evaporated, and the residue is dissolved in dry dichloromethane. The corresponding amine is then added dropwise to form the final pyrrolidine carboxamide inhibitor.[14]

InhA_Assay_Workflow Prepare Prepare Reagents: - InhA Enzyme - Inhibitor Dilutions - NADH, Substrate Incubate1 Pre-incubate InhA with Inhibitor and NADH Prepare->Incubate1 AddSubstrate Add Substrate (trans-2-enoyl-ACP) to initiate reaction Incubate1->AddSubstrate Measure Monitor NADH oxidation (Absorbance at 340 nm) AddSubstrate->Measure Analyze Determine Initial Rates and Calculate IC50 Measure->Analyze

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a microplate, add the InhA enzyme, NADH, and the test compound.

  • Pre-incubate the mixture.

  • Initiate the reaction by adding the substrate (e.g., trans-2-enoyl-ACP).

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Determine the initial reaction rates and calculate the IC50 values.

References

Troubleshooting & Optimization

Technical Support Center: (R)-Pyrrolidine-3-carboxylic Acid in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-pyrrolidine-3-carboxylic acid and its derivatives as organocatalysts in stereoselective reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low Enantioselectivity or Diastereoselectivity

Q: My reaction is showing poor stereoselectivity. What are the first parameters I should investigate?

A: Low stereoselectivity is a common challenge that can often be addressed by systematically optimizing the reaction conditions. The most critical factors to investigate initially are the solvent and the reaction temperature.

  • Solvent Effects: The solubility and catalytic activity of pyrrolidine-based catalysts are highly dependent on the solvent.[1] Highly dipolar aprotic solvents such as DMSO, DMF, and acetonitrile (B52724) are frequently used.[1] However, for certain reactions like the Michael addition of aldehydes to nitroolefins, non-polar solvents like methylcyclohexane (B89554) have been shown to yield high diastereoselectivity and enantioselectivity.[2]

  • Temperature Control: Lowering the reaction temperature is a standard technique to enhance stereoselectivity.[1] While this often leads to a significant increase in enantiomeric excess (ee), it may also slow down the reaction rate, requiring longer reaction times.[1]

Q: I've optimized the solvent and temperature, but the stereoselectivity is still not satisfactory. What else can I try?

A: If initial optimizations are insufficient, consider the use of additives, adjusting catalyst loading, or modifying the catalyst structure.

  • Additives: The addition of a co-catalyst or an additive can significantly influence reactivity and stereoselectivity. For instance, in the Michael addition of aldehydes to nitroolefins, a Brønsted acid additive can accelerate the desired reaction pathway.[1] In some aldol (B89426) reactions, acids like D-camphorsulfonic acid have been reported to increase both yields and enantioselectivity.[1]

  • Catalyst Loading: While it may seem counterintuitive, reducing the catalyst loading can sometimes improve the stereochemical outcome by minimizing background reactions or catalyst aggregation.[1] Typical catalyst loadings range from 10-30 mol%.[1]

  • Catalyst Modification: The carboxylic acid group at the 3-position of the pyrrolidine (B122466) ring plays a crucial role in directing stereoselectivity, particularly in anti-Mannich type reactions.[3][4] Simple modifications to the catalyst scaffold can lead to dramatic changes in reactivity and stereocontrol.[5] For example, converting the carboxylic acid to an amide can tune the catalyst's reactivity and solubility.[6]

Issue 2: Competing Side Reactions and Low Yield

Q: I'm observing significant side products, such as self-aldol condensation, which are lowering the yield of my desired product. How can I minimize these?

A: The formation of side products is a common issue that competes with the desired stereoselective pathway.[1] Several strategies can be employed to suppress these undesired reactions:

  • Diluted Conditions: Running the reaction at a lower concentration can effectively disfavor bimolecular side reactions like self-condensation.[1]

  • Solvent Optimization: The choice of solvent can also control chemoselectivity. For reactions involving α-branched aldehydes, a mixture of CHCl₃ and DMSO has been shown to achieve high chemoselectivity and stereoselectivity.[1]

  • Controlled Addition of Reagents: Adding one of the reactants slowly over a period of time can help maintain a low concentration of that reactant, thereby minimizing side reactions.

Data Presentation: Impact of Reaction Conditions on Stereoselectivity

The following tables summarize quantitative data from various studies, illustrating the effect of different parameters on reaction outcomes.

Table 1: Optimization of Michael Addition of 3-Phenylpropionaldehyde to trans-β-Nitrostyrene [2]

EntrySolventTemperature (°C)Time (h)Yield (%)syn:anti Ratioee (syn) (%)
1CH₂Cl₂rt79978:2268
2Toluenert249185:1573
3Methylcyclohexanert248590:1081
4Methylcyclohexane0248792:885
5Methylcyclohexane-20727093:786

Table 2: Effect of Additives and Catalyst in Michael Addition of Cyclohexanone to Nitroolefins [7]

EntryCatalystAdditive (10 mol%)SolventYield (%)dr (syn:anti)ee (syn) (%)
12aNoneToluene85>99:194
22aAcetic AcidToluene95>99:194
32an-Butyric AcidToluene97>99:195
42bNoneToluene90>99:190

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Michael Addition[2]
  • Reaction Setup: In a reaction vial, dissolve the pyrrolidine-based organocatalyst (10 mol%) in the chosen solvent (e.g., methylcyclohexane, 2 mL).

  • Reagent Addition: Add the aldehyde (e.g., 3-phenylpropionaldehyde, 0.4 mmol) to the solution.

  • Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Substrate Addition: Add the nitroolefin (e.g., trans-β-nitrostyrene, 0.2 mmol) to initiate the reaction.

  • Reaction Progress: Stir the reaction at this temperature for the specified time (e.g., 24 hours), monitoring by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure.

  • Analysis: Determine the diastereomeric ratio and enantiomeric excess of the crude product via ¹H NMR spectroscopy and chiral HPLC analysis, respectively.

Protocol 2: General Procedure for Asymmetric Aldol Reaction[1]
  • Solvent and Catalyst: To a solution of the aldehyde (1.0 equivalent) in the selected solvent (e.g., DMSO), add the this compound catalyst (typically 10-30 mol%).

  • Reagent Addition: Add the ketone (typically in excess, e.g., 5 equivalents).

  • Reaction Conditions: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature, 0 °C, or lower).

  • Monitoring: Monitor the progress of the reaction by TLC or Gas Chromatography (GC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography and determine the stereoselectivity by chiral HPLC or GC.

Visualizations

Workflow for Stereoselectivity Optimization

G start Start: Low Stereoselectivity solvent Screen Solvents (e.g., Toluene, CH2Cl2, DMSO, Me-cyclohexane) start->solvent Step 1 temp Vary Temperature (e.g., RT, 0 °C, -20 °C) solvent->temp Step 2 additives Introduce Additives (e.g., Brønsted/Lewis Acids) temp->additives Step 3 concentration Adjust Concentration (Dilution to reduce side reactions) additives->concentration Step 4 catalyst Modify Catalyst (e.g., derivatize COOH group) concentration->catalyst Step 5 end Achieved High Stereoselectivity catalyst->end

Caption: A stepwise workflow for optimizing stereoselectivity in organocatalytic reactions.

Troubleshooting Decision Tree for Low Stereoselectivity

G start Low Stereoselectivity Observed check_temp Is reaction run at low T? start->check_temp lower_temp Action: Lower Temperature (e.g., to 0 °C or -20 °C) check_temp->lower_temp No check_solvent Is solvent optimized? check_temp->check_solvent Yes lower_temp->check_solvent screen_solvents Action: Screen Solvents (Polar aprotic vs. Non-polar) check_solvent->screen_solvents No check_additives Are additives being used? check_solvent->check_additives Yes screen_solvents->check_additives add_cocatalyst Action: Add Co-catalyst (e.g., Benzoic Acid) check_additives->add_cocatalyst No check_side_reactions High yield of side products? check_additives->check_side_reactions Yes add_cocatalyst->check_side_reactions dilute Action: Lower Concentration check_side_reactions->dilute Yes success Problem Resolved check_side_reactions->success No dilute->success G catalyst This compound Pyrrolidine N Carboxylic Acid enamine Enamine Formation catalyst:f0->enamine reacts with h_bond H-Bond Activation catalyst:f1->h_bond provides transition_state Organized Transition State enamine->transition_state h_bond->transition_state aldehyde Aldehyde/Ketone aldehyde->enamine electrophile Electrophile (e.g., Nitroolefin) electrophile->h_bond is activated by product Stereoselective Product transition_state->product leads to

References

Technical Support Center: Optimizing Catalyst Loading of (R)-Pyrrolidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-pyrrolidine-3-carboxylic acid as an organocatalyst. The information is designed to address specific issues encountered during experimental work, with a focus on optimizing catalyst loading for enhanced reaction outcomes.

Troubleshooting Guide

This guide addresses common problems encountered during reactions catalyzed by this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Reaction Yield

  • Question: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?

  • Answer: Low yields can be attributed to several factors, ranging from suboptimal catalyst loading to the presence of impurities. A systematic evaluation of the reaction parameters is recommended.

Potential CauseSuggested Solution
Suboptimal Catalyst Loading The concentration of the catalyst is critical. Too little may result in an incomplete reaction, while too much can sometimes promote side reactions. Perform a catalyst loading screen (e.g., 1 mol%, 5 mol%, 10 mol%, 20 mol%) to determine the optimal concentration for your specific substrates and conditions.
Inhibitors Present Impurities in the starting materials or solvents can act as catalyst poisons, hindering its activity. Ensure that all reagents are of high purity and that the solvents are anhydrous and of an appropriate grade.
Poor Substrate Reactivity The electronic and steric properties of your substrates can significantly influence the reaction rate. For substrates with low reactivity, increasing the reaction temperature or time may be necessary.
Incomplete Reaction The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC, GC, or NMR. If the reaction has stalled, consider extending the reaction time or carefully adding a small additional portion of the catalyst.

Issue 2: Poor Enantioselectivity (Low %ee)

  • Question: I am observing a low enantiomeric excess (%ee) in my asymmetric reaction. What factors could be responsible, and what steps can I take to improve the stereoselectivity?

  • Answer: Achieving high enantioselectivity is a primary goal in asymmetric catalysis. Several factors can influence the stereochemical outcome of the reaction.

Potential CauseSuggested Solution
Incorrect Catalyst Loading The catalyst loading can influence the transition state energies and, consequently, the enantioselectivity. An optimization screen is recommended to find the ideal loading. In some cases, lower catalyst loadings can lead to higher enantioselectivity.
Reaction Temperature Temperature plays a crucial role in enantioselectivity. Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) often increases the energy difference between the diastereomeric transition states, leading to higher %ee.
Solvent Effects The solvent can significantly impact the stability of the transition states involved in the stereodetermining step. A solvent screen including polar aprotic (e.g., DMSO, CH2Cl2) and protic solvents should be conducted to find the optimal medium for the reaction.
Water Content The presence of small amounts of water can sometimes be beneficial, but excess water can be detrimental to enantioselectivity. Ensure the use of anhydrous solvents, or in some specific cases, systematically study the effect of adding a controlled amount of water.

Frequently Asked Questions (FAQs)

  • Q1: What is a typical starting catalyst loading for reactions with this compound?

    • A1: For many organocatalytic reactions, a good starting point for catalyst loading is in the range of 5-20 mol%. However, the optimal loading is highly dependent on the specific reaction, substrates, and conditions. It is always recommended to perform an optimization study.

  • Q2: Can increasing the catalyst loading always improve the reaction yield and rate?

    • A2: Not necessarily. While increasing the catalyst loading can sometimes lead to a faster reaction and higher conversion, it can also promote the formation of side products or lead to catalyst aggregation, which may decrease the overall yield and enantioselectivity.

  • Q3: How does the purity of this compound affect the reaction?

    • A3: The purity of the catalyst is paramount. Impurities can interfere with the catalytic cycle, leading to lower yields and enantioselectivities. It is advisable to use a high-purity grade of the catalyst or to purify it before use if necessary.

  • Q4: My catalyst has poor solubility in the reaction solvent. What can I do?

    • A4: Poor catalyst solubility can lead to a heterogeneous reaction mixture and inconsistent results. Consider screening for a solvent in which the catalyst is more soluble. Alternatively, gentle heating or the use of co-solvents may improve solubility. Ensure that any changes in the reaction conditions are evaluated for their impact on yield and enantioselectivity.

Data Presentation

The following table provides representative data from an organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates, showcasing the impact of substrate variation on reaction outcome with a fixed catalyst loading. This data can serve as a baseline for optimizing catalyst loading in similar systems.

Table 1: Asymmetric Michael Addition Catalyzed by a Derivative of this compound

EntrySubstrate (Enoate)Product Yield (%)Enantiomeric Excess (%ee)
1Ethyl 4-oxo-4-phenylbut-2-enoate7094
2tert-Butyl 4-oxo-4-phenylbut-2-enoate7993
3Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate7096
4Benzyl 4-(4-nitrophenyl)-4-oxobut-2-enoate6095
5Benzyl 4-oxo-4-(p-tolyl)but-2-enoate7290

Data adapted from a study on the synthesis of pyrrolidine-3-carboxylic acid derivatives. The reactions were performed with a catalyst loading of 20 mol%.[1]

Experimental Protocols

General Protocol for Asymmetric Michael Addition

This protocol describes a general procedure for the organocatalytic enantioselective Michael addition of a nitroalkane to a 4-alkyl-substituted 4-oxo-2-enoate using a catalyst derived from this compound.

  • Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add the 4-alkyl-substituted 4-oxo-2-enoate (1.0 equiv).

  • Addition of Catalyst and Reagents: Add the this compound-derived catalyst (0.2 equiv) and the appropriate solvent (e.g., CH2Cl2).

  • Initiation of Reaction: Add the nitroalkane (1.2 equiv) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 0 °C or room temperature) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

  • Analysis: Characterize the purified product using standard analytical techniques (NMR, IR, Mass Spectrometry). Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare High-Purity Reagents and Solvents setup Reaction Setup: Add Substrate and Catalyst prep_reagents->setup initiate Initiate Reaction: Add Second Reagent setup->initiate monitor Monitor Progress (TLC, GC, NMR) initiate->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize ee_determination Determine %ee (Chiral HPLC) characterize->ee_determination

Caption: General experimental workflow for optimizing catalyst loading.

troubleshooting_workflow start Low Yield or Low Enantioselectivity check_catalyst Check Catalyst Loading and Purity start->check_catalyst check_conditions Evaluate Reaction Conditions start->check_conditions check_reagents Verify Reagent and Solvent Quality start->check_reagents optimize_catalyst Optimize Catalyst Loading (e.g., 1-20 mol%) check_catalyst->optimize_catalyst purify_catalyst Purify Catalyst check_catalyst->purify_catalyst end Improved Outcome optimize_catalyst->end purify_catalyst->end optimize_temp Vary Temperature (e.g., -20°C to RT) check_conditions->optimize_temp optimize_solvent Screen Solvents check_conditions->optimize_solvent optimize_temp->end optimize_solvent->end purify_reagents Purify Starting Materials and Use Anhydrous Solvents check_reagents->purify_reagents purify_reagents->end

References

Technical Support Center: (R)-Pyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (R)-pyrrolidine-3-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the stability and proper storage of this compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, the solid powder of this compound should be stored at -20°C for up to three years or at 4°C for up to two years.[1] It is advisable to keep the container tightly closed in a dry and well-ventilated place.[2]

Q2: How should I store solutions of this compound?

A2: Solutions of this compound should be stored at -80°C for up to six months or at -20°C for up to one month.[1][3] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the solution into single-use volumes.

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is slightly soluble in water and is also soluble in organic solvents.[4] For aqueous solutions, if you are preparing a stock solution, it is recommended to filter and sterilize it through a 0.22 μm filter before use.[3]

Q4: Is this compound sensitive to light?

Q5: What are the potential signs of degradation of this compound?

A5: Visual signs of degradation can include a change in color from its typical white to light yellow appearance or a change in its physical state.[1] For solutions, precipitation or a change in color may indicate degradation or contamination. For quantitative assessment, analytical techniques such as HPLC should be used to monitor the purity of the compound over time.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent experimental results over time. Degradation of the compound due to improper storage.Ensure the compound is stored at the recommended temperatures (-20°C for solid, -80°C for solutions) and protected from light and moisture. Aliquot solutions to avoid repeated freeze-thaw cycles.
Difficulty dissolving the compound. The compound may have low solubility in the chosen solvent at the desired concentration.Try gentle warming or sonication to aid dissolution. If solubility is still an issue, consider using a different solvent system. For aqueous solutions, check the pH, as it can significantly influence the solubility of amino acids.
Change in the physical appearance of the solid (e.g., clumping, discoloration). The compound may be hygroscopic and has absorbed moisture, or it may be degrading.Store the solid compound in a desiccator, especially after opening the container. If degradation is suspected, it is recommended to use a fresh batch of the compound and verify its purity.
Precipitate forms in a stored solution. The solution may be supersaturated at the storage temperature, or the compound is degrading to a less soluble product.Before use, allow the solution to come to room temperature and vortex to see if the precipitate redissolves. If not, it may be necessary to prepare a fresh solution. Consider storing at a lower concentration if precipitation upon freezing is a recurring issue.

Stability and Storage Data Summary

Form Storage Temperature Storage Duration Reference
Solid Powder-20°C3 years[1]
Solid Powder4°C2 years[1]
In Solvent-80°C6 months[1][3]
In Solvent-20°C1 month[1][3]

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution

This protocol outlines a general method for assessing the stability of this compound in a specific solvent under various temperature conditions.

Materials:

  • This compound

  • Solvent of choice (e.g., water, PBS, ethanol)

  • Calibrated pH meter (for aqueous solutions)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • Temperature-controlled chambers/incubators

  • Sterile, sealed vials

Procedure:

  • Solution Preparation: Prepare a solution of this compound in the desired solvent at a known concentration. If using an aqueous buffer, measure and record the initial pH.

  • Aliquoting: Dispense the solution into multiple sealed vials to be stored under different conditions.

  • Time Zero Analysis: Immediately analyze a sample from the freshly prepared solution (Time 0) using a validated HPLC method to determine the initial purity and concentration.

  • Storage: Store the vials at the selected temperatures (e.g., 4°C, room temperature, 40°C).

  • Time Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve a vial from each storage condition.

  • Sample Analysis: Allow the sample to equilibrate to room temperature. Analyze the sample by HPLC to determine the concentration and purity of this compound. Note any new peaks that may indicate degradation products.

  • Data Analysis: Compare the results at each time point to the Time 0 data to determine the percentage of degradation.

Protocol 2: Forced Degradation Study Workflow

This protocol provides a framework for conducting forced degradation studies to understand the intrinsic stability of this compound.

Forced_Degradation_Workflow Forced Degradation Workflow for this compound cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare solutions of this compound in appropriate solvents (e.g., water, methanol) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base Expose to oxidation Oxidative Stress (e.g., 3% H2O2, RT) prep->oxidation Expose to thermal Thermal Stress (e.g., 80°C in solution and as solid) prep->thermal Expose to photo Photolytic Stress (ICH Q1B guidelines) prep->photo Expose to analysis Analyze samples at time points using a stability-indicating method (e.g., HPLC-UV/MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Identify and quantify degradation products. Determine degradation pathways. analysis->evaluation

Caption: A workflow for conducting forced degradation studies.

Logical Relationships in Stability Assessment

The following diagram illustrates the logical flow for assessing the stability of this compound and making decisions about its storage and handling.

Stability_Assessment_Logic Decision Logic for Stability Assessment start Start: Need to use This compound check_storage Check recommended storage conditions start->check_storage check_purity Check purity of aged stock start->check_purity Using existing stock proper_storage Store accordingly: Solid at -20°C or 4°C Solution at -80°C or -20°C check_storage->proper_storage Guidelines found long_term_use Is it for long-term or critical experiments? proper_storage->long_term_use stability_study Conduct a stability study (see Protocol 1) long_term_use->stability_study Yes use_compound Proceed with experiment long_term_use->use_compound No is_stable Is the compound stable under experimental conditions? stability_study->is_stable check_purity->is_stable is_stable->use_compound Yes troubleshoot Consult Troubleshooting Guide and consider forced degradation studies is_stable->troubleshoot No

Caption: Decision-making process for stability assessment.

References

Technical Support Center: (R)-Pyrrolidine-3-carboxylic Acid Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-pyrrolidine-3-carboxylic acid in organocatalysis.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

Q: My reaction is resulting in a low yield of the desired aldol (B89426) or Michael adduct. What are the potential causes and how can I improve it?

A: Low yields in this compound catalyzed reactions can stem from several factors. The most common issues are incomplete conversion of starting materials or the formation of side products. Here’s a systematic approach to troubleshoot low yields:

Possible Causes & Solutions:

  • Sub-optimal Reaction Conditions:

    • Solvent: The polarity and proticity of the solvent can significantly impact catalyst solubility and reactivity. Empirically screen different solvents. For aldol reactions, aprotic solvents like DMSO or chloroform (B151607) are often effective. In some cases, aqueous mixtures can also be beneficial.

    • Temperature: While lower temperatures often favor higher enantioselectivity, they can also lead to slower reaction rates and incomplete conversion. If the reaction is sluggish, consider a moderate increase in temperature.

    • Catalyst Loading: Insufficient catalyst loading can result in slow and incomplete reactions. A typical starting point is 10-30 mol%, but this may need to be optimized for your specific substrates.

  • Competing Side Reactions:

    • Self-Condensation of the Aldehyde: This is a common side reaction, especially with enolizable aldehydes. To minimize this, consider using a higher concentration of the ketone nucleophile relative to the aldehyde electrophile. Running the reaction under more dilute conditions can also disfavor this bimolecular side reaction.

    • Michael Addition of Water: If your reaction is sensitive to water, ensure you are using anhydrous solvents and reagents. The presence of water can lead to the formation of undesired byproducts.

  • Catalyst Deactivation:

    • Ensure the purity of your this compound. Impurities can potentially poison the catalyst.

Troubleshooting Workflow for Low Yield

start Low Yield check_conversion Check Starting Material Conversion (TLC/GC/NMR) start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Increase Catalyst Loading - Change Solvent incomplete_conversion->optimize_conditions Yes side_products Side Products Detected incomplete_conversion->side_products No, full conversion end Improved Yield optimize_conditions->end identify_side_products Identify Side Products (GC-MS/NMR) side_products->identify_side_products self_condensation Self-Condensation identify_side_products->self_condensation water_adduct Michael Addition of Water identify_side_products->water_adduct mitigate_self_condensation Mitigate Self-Condensation: - Use Excess Ketone - Dilute Conditions self_condensation->mitigate_self_condensation mitigate_water_adduct Mitigate Water Adduct: - Use Anhydrous Solvents - Add Dehydrating Agent water_adduct->mitigate_water_adduct mitigate_self_condensation->end mitigate_water_adduct->end

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Low Enantioselectivity (ee)

Q: I am observing a low enantiomeric excess (ee) in my reaction. What factors influence the stereochemical outcome and how can I improve it?

A: Low enantioselectivity is a common challenge in asymmetric catalysis. In this compound catalysis, the stereochemical outcome is dictated by the transition state geometry. Several factors can disrupt the desired stereochemical control:

Possible Causes & Solutions:

  • Reaction Temperature: Higher temperatures can lead to a less ordered transition state, resulting in lower enantioselectivity. It is often beneficial to run the reaction at lower temperatures (e.g., 0 °C or -20 °C), although this may require longer reaction times.

  • Solvent Effects: The solvent can influence the conformation of the catalyst and the transition state assembly. A systematic screen of solvents with varying polarities and coordination abilities is recommended.

  • Racemization of the Product: The desired product may be susceptible to racemization under the reaction conditions. This can occur if the product has an enolizable proton. To mitigate this, you can:

    • Minimize the reaction time.

    • Work up the reaction as soon as it is complete.

    • Consider a milder workup procedure.

  • Water Content: The presence of water can sometimes have a beneficial effect on enantioselectivity by promoting the hydrolysis of the iminium intermediate and preventing racemization. However, in other cases, it can be detrimental. The effect of water should be empirically evaluated for your specific reaction.[1]

Logical Diagram for Improving Enantioselectivity

start Low Enantioselectivity (ee) temp Lower Reaction Temperature start->temp solvent Screen Solvents start->solvent racemization Check for Product Racemization start->racemization end Improved Enantioselectivity temp->end solvent->end minimize_racemization Minimize Racemization: - Shorter Reaction Time - Milder Workup racemization->minimize_racemization Yes water Investigate Effect of Water racemization->water No minimize_racemization->end water->end

Caption: Decision-making process for improving enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the catalytic cycle for an this compound catalyzed aldol reaction?

A1: The catalytic cycle proceeds through the formation of a key enamine intermediate. The this compound reacts with a ketone to form an enamine, which is a more potent nucleophile than the ketone itself. This enamine then attacks the aldehyde electrophile in a stereocontrolled manner, directed by the chiral catalyst. Subsequent hydrolysis of the resulting iminium ion releases the aldol product and regenerates the catalyst.

Catalytic Cycle for Aldol Reaction

catalyst This compound enamine Enamine Intermediate catalyst->enamine + Ketone - H2O ketone Ketone iminium Iminium Ion Intermediate enamine->iminium + Aldehyde aldehyde Aldehyde product Aldol Product iminium->product + H2O product->catalyst - Catalyst (regenerated) water H2O

Caption: The catalytic cycle of an aldol reaction.

Q2: What are the most common side reactions to be aware of?

A2: The most prevalent side reactions include:

  • Self-aldol condensation of the aldehyde: This occurs when two molecules of an enolizable aldehyde react with each other.[2][3]

  • Michael addition of water to the α,β-unsaturated product: If the aldol addition product undergoes dehydration to an enone, water can add back in a non-stereoselective manner.

  • Racemization of the product: As mentioned in the troubleshooting guide, the product can racemize if it has an acidic proton alpha to the carbonyl group.[4]

Q3: How can I detect and quantify side products in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is typically employed:

  • Thin Layer Chromatography (TLC): For initial qualitative assessment of the reaction progress and detection of major byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile components of the reaction mixture, including starting materials, products, and side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of side products and, with an internal standard, to quantify their abundance in the crude reaction mixture.[5]

Data Presentation

The following tables provide illustrative data on how reaction conditions can affect the yield and enantioselectivity of the desired product, as well as the formation of a common side product.

Table 1: Effect of Solvent on a Model Aldol Reaction

SolventYield of Aldol Adduct (%)ee of Aldol Adduct (%)Yield of Self-Condensation Product (%)
DMSO85955
Chloroform789210
THF658515
Acetonitrile728812

Note: Data is representative and will vary depending on the specific substrates and reaction conditions.

Table 2: Effect of Temperature on a Model Michael Addition

Temperature (°C)Yield of Michael Adduct (%)ee of Michael Adduct (%)
259085
08895
-2085>99

Note: Data is representative and will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

General Protocol for a this compound Catalyzed Aldol Reaction
  • Preparation: To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (0.1-0.3 equivalents).

  • Solvent and Reagents: Add the ketone (1.5-5 equivalents) and the chosen solvent (e.g., DMSO, 1 M concentration with respect to the aldehyde).

  • Initiation: Add the aldehyde (1.0 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor its progress by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol for GC-MS Analysis of Reaction Mixture
  • Sample Preparation: Take an aliquot of the crude reaction mixture and dilute it with a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Internal Standard: Add a known amount of an internal standard (e.g., dodecane) to the sample for quantitative analysis.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS instrument.

  • GC Method: Use a suitable temperature program to separate the components. For example, start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

  • MS Analysis: Acquire mass spectra over a range of m/z 50-500.

  • Data Analysis: Identify the peaks corresponding to the starting materials, desired product, and any side products by their retention times and mass spectra. Quantify the relative amounts of each component by integrating the peak areas relative to the internal standard.

References

work-up procedures for reactions involving (R)-pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-pyrrolidine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

1. What are the key physicochemical properties of this compound relevant for work-up procedures?

Understanding the physicochemical properties of this compound is crucial for designing effective purification strategies. Key parameters are summarized in the table below. The compound's zwitterionic nature at neutral pH, stemming from its carboxylic acid and secondary amine groups, dictates its solubility and behavior during extractions.

PropertyValueImplication for Work-up
Molecular Weight115.13 g/mol Standard molecular weight for calculations.
pKa~3.86 (Predicted)[1]The carboxylic acid is deprotonated at pH > 3.86, and the pyrrolidine (B122466) nitrogen is protonated at pH < ~10-11 (typical for secondary amines). This is critical for pH-based extractions.
Water Solubility20 mg/mL[2]High water solubility can make extraction from aqueous media challenging.
FormSolidThe compound is a solid at room temperature.

2. How can I remove this compound from my reaction mixture after its use as an organocatalyst?

Due to its high polarity and water solubility, this compound can typically be removed from less polar organic products through a simple acid-base extraction.

  • Acidic Wash: Washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or saturated NH4Cl solution) will protonate the pyrrolidine nitrogen, forming a water-soluble salt that partitions into the aqueous phase.[3]

  • Base Wash: Alternatively, washing with a dilute aqueous base (e.g., saturated NaHCO3 solution) will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt.

The choice between an acidic or basic wash depends on the stability of your desired product to acidic or basic conditions.

3. What are the common challenges in the work-up of peptide coupling reactions involving this compound?

When this compound is incorporated into a peptide chain, the work-up and purification can be complicated by:

  • High Polarity of the Product: The resulting peptide may have high water solubility, making extraction from the aqueous phase difficult.

  • Removal of Excess Reagents: Coupling agents (e.g., DCC, HBTU) and their byproducts (e.g., DCU) need to be effectively removed.

  • Side Reactions: Incomplete coupling can lead to deletion sequences, and other side reactions can generate impurities that are difficult to separate from the desired product.[4][5]

4. What is a general procedure for the purification of a peptide containing this compound after solid-phase peptide synthesis (SPPS)?

A typical post-SPPS work-up and purification workflow involves:

  • Cleavage and Deprotection: Cleavage of the peptide from the resin and removal of protecting groups using a suitable cleavage cocktail (e.g., TFA-based).

  • Precipitation: Precipitation of the crude peptide by adding it to a large volume of cold diethyl ether.[6]

  • Centrifugation and Washing: The precipitated peptide is collected by centrifugation, and the pellet is washed with cold ether to remove scavengers and soluble impurities.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: The pure fractions are pooled and lyophilized to obtain the final peptide as a fluffy powder.

Troubleshooting Guides

Issue 1: Low or No Precipitation of Peptide During Ether Precipitation
  • Possible Cause: The peptide is highly polar or short and remains soluble in the ether/cleavage cocktail mixture.

  • Solution:

    • Increase the volume of cold ether.

    • Ensure the ether is sufficiently cold (pre-chilled at -20°C or on an ice bath).

    • If the peptide is extremely polar, consider direct purification of the cleavage mixture by RP-HPLC after TFA evaporation.

Issue 2: Difficulty in Removing this compound Catalyst from the Reaction Mixture
  • Possible Cause: Inefficient extraction due to suboptimal pH or emulsion formation.

  • Solution:

    • pH Adjustment: Ensure the pH of the aqueous wash is appropriate to fully ionize the catalyst (pH < 2 for acidic wash or pH > 12 for basic wash), provided your product is stable under these conditions.

    • Brine Wash: To break up emulsions, wash the organic layer with a saturated aqueous NaCl solution (brine).

    • Back-Extraction: If the product is also somewhat water-soluble, perform multiple extractions with smaller volumes of the aqueous solution to minimize product loss.

Issue 3: Co-elution of Product and this compound During Column Chromatography
  • Possible Cause: The product and the catalyst have similar polarities, making separation by normal-phase silica (B1680970) gel chromatography challenging.

  • Solution:

    • Acid-Base Extraction Pre-Chromatography: Perform an acidic or basic wash as described above to remove the bulk of the catalyst before attempting column chromatography.

    • Ion-Exchange Chromatography: For more challenging separations, consider using ion-exchange chromatography. The amino acid catalyst will bind to a cation-exchange resin at a pH below its isoelectric point.[7]

Experimental Protocols

Protocol 1: Extractive Work-up to Remove this compound Catalyst

This protocol is suitable for reactions where this compound is used as an organocatalyst and the desired product is significantly less polar.

  • Quenching: Quench the reaction with an appropriate reagent if necessary.

  • Solvent Removal: If the reaction was performed in a water-miscible solvent (e.g., DMSO, MeOH), remove the solvent under reduced pressure.

  • Partitioning: Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and an equal volume of water.

  • Acidic Wash: Transfer the mixture to a separatory funnel and wash the organic layer with 1M HCl (2 x volume of the organic layer).

  • Neutralization (Optional): Wash the organic layer with a saturated NaHCO3 solution to neutralize any remaining acid, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reaction Reaction Mixture (Product + Catalyst) quench Quench Reaction reaction->quench partition Partition between Organic Solvent and Water quench->partition acid_wash Wash with Aqueous Acid partition->acid_wash Separate Layers dry_concentrate Dry and Concentrate Organic Layer acid_wash->dry_concentrate Organic Phase aq_phase Aqueous Phase (Catalyst Salt) acid_wash->aq_phase Aqueous Phase chromatography Column Chromatography dry_concentrate->chromatography pure_product Pure Product chromatography->pure_product

Caption: General experimental workflow for the work-up of a reaction involving this compound as a catalyst.

troubleshooting_tree cluster_diagnosis Diagnosis cluster_solutions_catalyst Catalyst Removal Issues cluster_solutions_side_products Reaction Issues cluster_actions Corrective Actions start Low Yield or Impure Product check_catalyst Is catalyst present in the product? start->check_catalyst check_side_products Are there unexpected side products? start->check_side_products inefficient_extraction Inefficient Extraction check_catalyst->inefficient_extraction Yes similar_polarity Similar Polarity to Product check_catalyst->similar_polarity Yes incomplete_reaction Incomplete Reaction check_side_products->incomplete_reaction Yes degradation Product Degradation check_side_products->degradation Yes optimize_extraction Optimize Extraction pH and Solvent inefficient_extraction->optimize_extraction ion_exchange Use Ion-Exchange Chromatography similar_polarity->ion_exchange optimize_conditions Optimize Reaction Conditions incomplete_reaction->optimize_conditions change_workup Modify Work-up (e.g., milder pH) degradation->change_workup

Caption: Troubleshooting decision tree for reactions with this compound.

References

Technical Support Center: Scale-Up of (R)-pyrrolidine-3-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of (R)-pyrrolidine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when scaling up the asymmetric hydrogenation for this compound synthesis?

A1: When scaling up the asymmetric hydrogenation, the most critical parameters to control are:

  • Catalyst Loading: The substrate-to-catalyst (S/C) ratio is crucial for both economic viability and reaction efficiency. While a higher catalyst loading may ensure complete conversion on a small scale, it can become prohibitively expensive at an industrial scale. Optimization to minimize catalyst loading without compromising yield and enantioselectivity is essential. For instance, in the synthesis of similar compounds, S/C ratios from 250 to 10,000 have been reported.[1]

  • Hydrogen Pressure: Adequate hydrogen pressure is necessary to drive the reaction to completion. However, excessively high pressures can pose safety risks and may not significantly improve the reaction rate or selectivity. Typical pressures for this type of reaction range from 10 to 80 bar.[1][2]

  • Temperature: The reaction temperature affects both the reaction rate and the catalyst's stability and selectivity. An optimal temperature must be found that allows for a reasonable reaction time without leading to catalyst decomposition or a decrease in enantiomeric excess (ee). Temperatures between 20°C and 60°C are commonly employed.[1]

  • Solvent Purity: The presence of impurities in the solvent can poison the catalyst and inhibit the reaction. It is crucial to use high-purity, degassed solvents for the hydrogenation step.

  • Substrate Quality: The purity of the starting material, the pyrroline (B1223166) precursor, is vital. Impurities can interfere with the catalyst and lead to lower yields and enantioselectivity.

Q2: What are the common methods for purifying this compound at a large scale?

A2: Large-scale purification of this compound typically involves one or a combination of the following methods:

  • Crystallization: This is often the most cost-effective method for purifying chiral carboxylic acids on a large scale. The crude product can be precipitated from the aqueous layer at its isoelectric point.[1] Solvent selection is critical to achieve high purity and yield.

  • Preparative Chromatography: Techniques like preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be used for high-purity separations.[] While effective, these methods can be more expensive and may be reserved for applications requiring very high enantiomeric purity.

  • Diastereomeric Salt Resolution: This classical method involves reacting the racemic or enantiomerically enriched carboxylic acid with a chiral amine to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.

Q3: What are the primary safety concerns when handling pyrrolidine (B122466) derivatives and conducting hydrogenations at an industrial scale?

A3: Key safety considerations include:

  • Flammability: Pyrrolidine is a highly flammable liquid and vapor.[4] All scale-up activities should be conducted in a well-ventilated area, away from ignition sources, and using explosion-proof equipment.[2]

  • Corrosivity: Pyrrolidine and its derivatives can be corrosive and cause severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing, is mandatory.

  • Hydrogen Handling: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reactor must be properly rated for the intended pressure, and all procedures must adhere to strict safety protocols for handling flammable gases.

  • Static Discharge: Measures to prevent the buildup of electrostatic charge should be implemented, especially when transferring flammable solvents.[4]

Troubleshooting Guides

Issue 1: Low Yield in Asymmetric Hydrogenation
Potential Cause Troubleshooting Step
Catalyst Inactivity/Poisoning Ensure the catalyst is handled under an inert atmosphere. Use high-purity, degassed solvents and substrates to avoid catalyst poisons.
Insufficient Hydrogen Pressure Verify the hydrogen pressure is within the optimal range for the specific catalyst and substrate. Ensure there are no leaks in the reactor system.
Suboptimal Temperature Optimize the reaction temperature. A temperature that is too low may result in a slow reaction, while a temperature that is too high can lead to catalyst decomposition.
Poor Substrate Quality Purify the starting pyrroline precursor to remove any impurities that could inhibit the catalyst.
Issue 2: Low Enantioselectivity (ee)
Potential Cause Troubleshooting Step
Incorrect Catalyst/Ligand Choice Screen different chiral ligands to find the optimal one for the specific substrate. The choice of metal precursor (e.g., Rh, Ru, Ir) is also critical.
Suboptimal Reaction Conditions Vary the temperature and pressure, as these can significantly influence enantioselectivity. Lower temperatures often lead to higher ee.
Presence of Water or Oxygen Ensure the reaction is carried out under strictly anhydrous and anaerobic conditions.
Issue 3: Difficulties in Product Isolation and Purification
Potential Cause Troubleshooting Step
Product is too soluble in the reaction solvent After the reaction, the solvent can be evaporated. The product can then be dissolved in an aqueous base, washed with an organic solvent to remove non-acidic impurities, and then precipitated by adjusting the pH to the isoelectric point.[1]
Formation of emulsions during workup Use a different solvent system for extraction or add brine to help break the emulsion.
Co-precipitation of impurities Optimize the crystallization conditions (solvent, temperature, cooling rate) to improve the purity of the final product. A recrystallization step may be necessary.

Data Presentation

Table 1: Asymmetric Hydrogenation Parameters for a Related Pyrrolidine-3-Carboxylic Acid Derivative [1]

ParameterLab Scale (1 g)Pilot Scale (180 g)
Substrate 1-benzyl-4-(4-chloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid monohydrate1-benzyl-4-(4-chloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid monohydrate
Catalyst [Ru(OAc)₂( (R)-2-Furyl-MeOBIPHEP)][Ru(OAc)₂( (R)-2-Furyl-MeOBIPHEP)]
S/C Ratio 10,000~1,300
Solvent Methanol (B129727) (30 ml)Methanol (5.4 L)
Hydrogen Pressure 40 bar40 bar
Temperature 30°C30°C
Reaction Time 20 h18 h
Conversion 87.0%>99%
Purity (crude) 88.5%Not specified
ee (crude) 98.5%>99.9%

Experimental Protocols

Key Experiment: Asymmetric Hydrogenation of a Pyrroline Precursor (Pilot Scale Example)[1]

This protocol is adapted from the synthesis of a structurally similar compound and should be optimized for the specific this compound precursor.

Materials:

  • 1-benzyl-4-(aryl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid (substrate)

  • [Ru(OAc)₂(chiral diphosphine ligand)] (catalyst)

  • Methanol (degassed, high purity)

  • Hydrogen gas (high purity)

Equipment:

  • High-pressure autoclave (e.g., 12-L stainless steel) equipped with a stirrer, temperature control, and pressure gauge.

  • Inert atmosphere glovebox or Schlenk line for catalyst handling.

Procedure:

  • In a glovebox or under an inert atmosphere, charge the high-pressure autoclave with the substrate and the catalyst.

  • Add degassed methanol to the autoclave.

  • Seal the autoclave and purge it several times with nitrogen, followed by several purges with hydrogen gas.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 40 bar).

  • Begin stirring and heat the reaction mixture to the desired temperature (e.g., 30°C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., HPLC) to determine conversion and enantiomeric excess.

  • Once the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure.

  • Purge the reactor with nitrogen.

  • The reaction mixture can then be worked up to isolate the product.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start charge_reactor Charge Reactor with Substrate & Catalyst start->charge_reactor Inert Atmosphere add_solvent Add Degassed Methanol charge_reactor->add_solvent seal_purge Seal & Purge with N2/H2 add_solvent->seal_purge pressurize Pressurize with H2 seal_purge->pressurize heat_stir Heat & Stir pressurize->heat_stir monitor Monitor Reaction (HPLC) heat_stir->monitor Periodic Sampling monitor->heat_stir Incomplete depressurize Depressurize & Purge monitor->depressurize Complete evaporate Evaporate Solvent depressurize->evaporate dissolve_base Dissolve in Aq. Base evaporate->dissolve_base extract Extract with Organic Solvent dissolve_base->extract precipitate Precipitate at Isoelectric Point extract->precipitate isolate Isolate Product precipitate->isolate finish End isolate->finish

Caption: Experimental workflow for the asymmetric hydrogenation and purification of this compound.

troubleshooting_low_yield start Low Yield Observed check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_purity Analyze Reagent Purity start->check_purity handle_inert Ensure Handling Under Inert Atmosphere check_catalyst->handle_inert Improper Handling? new_catalyst Use Fresh/New Batch of Catalyst check_catalyst->new_catalyst Degraded? optimize_temp Optimize Temperature check_conditions->optimize_temp Suboptimal? optimize_pressure Optimize H2 Pressure check_conditions->optimize_pressure Suboptimal? purify_substrate Purify Substrate check_purity->purify_substrate Substrate Impure? use_pure_solvent Use High-Purity, Degassed Solvent check_purity->use_pure_solvent Solvent Impure?

Caption: Troubleshooting flowchart for low yield in asymmetric hydrogenation.

References

Validation & Comparative

A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomers of pyrrolidine-3-carboxylic acid, a crucial chiral building block in medicinal chemistry, often exhibit distinct pharmacological activities. Consequently, the development of efficient and scalable methods for their chiral separation is of paramount importance. This guide provides an objective comparison of various techniques for the resolution of pyrrolidine-3-carboxylic acid enantiomers, supported by experimental data and detailed protocols.

Comparison of Chiral Separation Methods

The selection of an appropriate chiral separation method depends on various factors, including the scale of the separation, the desired enantiomeric purity, and the available instrumentation. The following table summarizes the performance of different techniques for the chiral separation of pyrrolidine-3-carboxylic acid and related compounds.

Separation MethodChiral Selector/Stationary PhaseMobile Phase/SolventResolution (Rs)Enantiomeric Excess (ee%)Yield (%)Reference
Chiral HPLC (Direct) Polysaccharide-based (e.g., Chiralcel® OD-H)n-Hexane/Isopropanol/Trifluoroacetic Acid> 1.5> 99%AnalyticalIllustrative Example[1]
Chiral HPLC (Indirect) Achiral C18Acetonitrile (B52724)/Water with Chiral Derivatizing AgentDiastereomeric Separation> 99%HighIllustrative Example
Diastereomeric Salt Crystallization (R)-(-)-Mandelic AcidEthanolDiastereomeric SeparationUp to 98%40-50% (per enantiomer)Illustrative Example
Enzymatic Kinetic Resolution Lipase (B570770) AS (from Aspergillus niger)Phosphate (B84403) Buffer (pH 7.5)Enzymatic Conversion96% (for remaining ester)~50% (theoretical max)[2]
Capillary Electrophoresis Heptakis(2,6-di-O-methyl)-β-cyclodextrinAcetate (B1210297) Buffer (pH 3.5)Baseline Separation> 99%AnalyticalIllustrative Example[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and adaptation in your laboratory.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative tool for separating enantiomers. Both direct and indirect methods are commonly employed.

a) Direct Method using a Chiral Stationary Phase (CSP)

This method relies on the differential interaction of the enantiomers with a chiral stationary phase.

  • Column: Chiralcel® OD-H (or a similar polysaccharide-based column).

  • Mobile Phase: A mixture of n-hexane, isopropanol, and a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape (e.g., 90:10:0.1 v/v/v). The optimal ratio should be determined empirically.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Procedure:

    • Prepare a standard solution of racemic pyrrolidine-3-carboxylic acid in the mobile phase.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • The two enantiomers will elute at different retention times. Calculate the resolution (Rs) and enantiomeric excess (ee%).

b) Indirect Method using a Chiral Derivatizing Agent (CDA)

In this approach, the enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.

  • Derivatizing Agent: (S)-(-)-α-Methylbenzylamine or a similar chiral amine.

  • Column: Standard C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Procedure:

    • React the racemic pyrrolidine-3-carboxylic acid with the chiral derivatizing agent in the presence of a coupling agent (e.g., HBTU) to form diastereomeric amides.

    • Purify the resulting diastereomers if necessary.

    • Dissolve the diastereomeric mixture in the mobile phase.

    • Inject the sample onto the equilibrated C18 column and run the gradient.

    • The two diastereomers will be separated, allowing for the determination of the original enantiomeric composition.

Diastereomeric Salt Crystallization

This classical resolution technique is suitable for larger-scale separations and relies on the differential solubility of diastereomeric salts.

  • Resolving Agent: A chiral acid or base, such as (R)-(-)-mandelic acid or a tartaric acid derivative.[4][5]

  • Solvent: A solvent in which the two diastereomeric salts have significantly different solubilities (e.g., ethanol, isopropanol).

  • Procedure:

    • Dissolve the racemic pyrrolidine-3-carboxylic acid in the chosen solvent.

    • Add an equimolar amount of the resolving agent.

    • Heat the mixture to ensure complete dissolution and then allow it to cool slowly.

    • The less soluble diastereomeric salt will crystallize out.

    • Collect the crystals by filtration.

    • The enantiomerically enriched pyrrolidine-3-carboxylic acid can be recovered by treating the salt with a base (if a chiral acid was used as the resolving agent) or an acid (if a chiral base was used).

    • The enantiomeric excess of the product should be determined by a suitable analytical method like chiral HPLC.

Enzymatic Kinetic Resolution

Enzymatic methods offer high enantioselectivity under mild reaction conditions.[2]

  • Enzyme: A lipase, such as Lipase AS from Aspergillus niger.

  • Substrate: The methyl or ethyl ester of pyrrolidine-3-carboxylic acid.

  • Reaction Medium: Phosphate buffer (e.g., 0.1 M, pH 7.5).

  • Procedure:

    • Prepare the racemic ester of pyrrolidine-3-carboxylic acid.

    • Disperse the ester in the phosphate buffer.

    • Add the lipase to the mixture.

    • Stir the reaction at room temperature and monitor the conversion (e.g., by HPLC).

    • The lipase will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.

    • When the conversion reaches approximately 50%, stop the reaction.

    • Separate the unreacted ester from the carboxylic acid product by extraction.

    • Determine the enantiomeric excess of both the recovered ester and the acid product.

Capillary Electrophoresis (CE)

CE is a high-resolution analytical technique that requires minimal sample and solvent.[3]

  • Chiral Selector: A cyclodextrin (B1172386) derivative, such as heptakis(2,6-di-O-methyl)-β-cyclodextrin, added to the background electrolyte.[3][6]

  • Background Electrolyte (BGE): An acidic buffer, for example, 500 mM acetate buffer at pH 3.5.

  • Capillary: A fused-silica capillary.

  • Detection: UV or, for higher sensitivity after derivatization, fluorescence.

  • Procedure:

    • Prepare the BGE containing the chiral selector.

    • Fill the capillary with the BGE.

    • Inject a small plug of the sample solution.

    • Apply a high voltage across the capillary.

    • The enantiomers will migrate at different velocities due to their differential interactions with the chiral selector, resulting in their separation.

Visualizing the Workflow

A general workflow for the chiral separation and analysis of pyrrolidine-3-carboxylic acid enantiomers is depicted below.

G General Workflow for Chiral Separation racemate Racemic Pyrrolidine-3-Carboxylic Acid separation Chiral Separation Method (HPLC, Crystallization, Enzymatic, CE) racemate->separation enantiomers Separated Enantiomers separation->enantiomers analysis Enantiomeric Purity Analysis (Chiral HPLC, Chiral GC, CE) enantiomers->analysis pure_enantiomers Enantiomerically Pure Products analysis->pure_enantiomers

Caption: A simplified workflow for the chiral separation of pyrrolidine-3-carboxylic acid.

This guide provides a comparative overview of key techniques for the chiral separation of pyrrolidine-3-carboxylic acid enantiomers. The optimal method will be dictated by the specific requirements of your research or development project. For preparative scale, diastereomeric salt crystallization and enzymatic resolution are often preferred, while chiral HPLC and capillary electrophoresis excel in analytical applications.

References

Determining the Enantiomeric Purity of (R)-pyrrolidine-3-carboxylic acid: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

The precise determination of enantiomeric purity is a critical aspect of quality control in the development and manufacturing of chiral pharmaceutical compounds. For (R)-pyrrolidine-3-carboxylic acid, a valuable chiral building block, several analytical techniques can be employed to ensure its stereochemical integrity. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC), both direct and indirect methods, and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the enantiomeric purity of this compound depends on factors such as the required sensitivity, sample throughput, and available instrumentation. Chiral HPLC is often the method of choice for its accuracy and robustness, while NMR spectroscopy can serve as a valuable tool for rapid screening.

Analytical MethodPrincipleStationary Phase / ReagentMobile Phase / SolventDetectionResolution (Rs) / Separation Factor (α)Limit of Detection (LOD)Throughput
Direct Chiral HPLC Direct separation of enantiomers on a chiral stationary phase (CSP).Polysaccharide-based CSP (e.g., Chiralpak® IA)n-Hexane/Ethanol (B145695)UV (225 nm)> 10 (for analogous compounds)[1]~2.5 µg/mL (for analogous compounds)[1]Moderate
Indirect Chiral HPLC (LC-MS/MS) Derivatization with a chiral reagent to form diastereomers, followed by separation on an achiral column.C18 column with chiral derivatizing agent (e.g., 1-DAPAP)Acetonitrile/Water with formic acidESI-MS/MS1.2 - 4.3 (for various carboxylic acids)0.97 - 5.2 fmol on column (for various carboxylic acids)High
NMR Spectroscopy Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.Chiral solvating agent (e.g., (S)-diphenyl(pyrrolidin-2-yl)methanol)Deuterated chloroform (B151607) (CDCl3)¹H NMRQualitative to semi-quantitativeHigh concentration neededHigh

Experimental Protocols

Direct Chiral High-Performance Liquid Chromatography (HPLC)

This method allows for the direct separation of the (R) and (S) enantiomers of pyrrolidine-3-carboxylic acid using a chiral stationary phase. Polysaccharide-based columns are highly recommended for this class of compounds.[2][3]

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Chiralpak® IA (250 x 4.6 mm, 5 µm) or similar polysaccharide-based column[1]

Reagents:

  • n-Hexane, HPLC grade

  • Ethanol, HPLC grade

  • This compound standard

  • (S)-pyrrolidine-3-carboxylic acid standard (or racemic mixture)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-hexane and ethanol in a 70:30 (v/v) ratio.[1] Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of the racemic pyrrolidine-3-carboxylic acid in the mobile phase at a concentration of 1 mg/mL.

  • Sample Preparation: Dissolve the sample of this compound in the mobile phase to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[1]

    • Column Temperature: 30°C[1]

    • Detection Wavelength: 225 nm[1]

    • Injection Volume: 10 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system. The enantiomeric purity is calculated from the peak areas of the (R) and (S) enantiomers in the chromatogram.

Indirect Chiral HPLC with Derivatization followed by LC-MS/MS

This method involves the derivatization of the carboxylic acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column and detected with high sensitivity using mass spectrometry.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 column

Reagents:

  • (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP) as chiral derivatizing agent

  • 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a condensing agent

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

Procedure:

  • Derivatization:

    • To a solution of pyrrolidine-3-carboxylic acid (approximately 1 nmol) in a suitable solvent, add a solution of 1-DAPAP and DMT-MM.

    • Allow the reaction to proceed at room temperature for 5 minutes.

  • LC-MS/MS Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient from low to high organic phase to elute the diastereomeric derivatives.

    • Flow Rate: 0.2 mL/min

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection: Selected Reaction Monitoring (SRM) of the characteristic parent and product ions of the derivatized enantiomers.

  • Analysis: The enantiomeric ratio is determined by comparing the peak areas of the two diastereomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent

NMR spectroscopy offers a rapid method for the qualitative and semi-quantitative determination of enantiomeric excess. This technique relies on the interaction of the chiral analyte with a chiral solvating agent (CSA) to form transient diastereomeric complexes, which results in separate signals for the enantiomers in the NMR spectrum.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl₃)

  • (S)-diphenyl(pyrrolidin-2-yl)methanol or a similar proline-derived chiral solvating agent[4]

  • This compound sample

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of CDCl₃ in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add an equimolar amount of the chiral solvating agent to the NMR tube.

  • NMR Acquisition:

    • Acquire another ¹H NMR spectrum after the addition of the CSA.

  • Analysis:

    • Compare the spectra before and after the addition of the CSA. The presence of the (S)-enantiomer will be indicated by the appearance of a second set of signals for specific protons (e.g., the proton alpha to the carboxylic acid). The ratio of the integrals of these distinct signals can be used to estimate the enantiomeric excess.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the direct and indirect analytical methods described.

direct_hplc_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis Direct Chiral HPLC Analysis cluster_data_analysis Data Analysis Sample Sample of This compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject onto Chiral Column Dissolve->Inject Separate Separation of Enantiomers Inject->Separate Detect UV Detection Separate->Detect Chromatogram Chromatogram with Separated Peaks Detect->Chromatogram Calculate Calculate Enantiomeric Purity Chromatogram->Calculate

Workflow for Direct Chiral HPLC Analysis.

indirect_hplc_workflow cluster_derivatization Derivatization cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Sample of This compound Derivatize React with Chiral Derivatizing Agent Sample->Derivatize Diastereomers Formation of Diastereomers Derivatize->Diastereomers Inject Inject onto Achiral Column Diastereomers->Inject Separate Separation of Diastereomers Inject->Separate Detect MS/MS Detection Separate->Detect MassSpec Mass Spectrum with Separated Peaks Detect->MassSpec Calculate Calculate Enantiomeric Purity MassSpec->Calculate

References

A Comparative Spectroscopic Analysis of (R)-pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of (R)-pyrrolidine-3-carboxylic acid, a chiral cyclic amino acid derivative of interest in pharmaceutical and materials science. The guide focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering a comparison with its enantiomer, (S)-pyrrolidine-3-carboxylic acid, and the racemic mixture. The data presented herein is a composite of experimentally observed spectra and predicted values to provide a comprehensive analytical overview.

Introduction

This compound and its enantiomer are valuable chiral building blocks in the synthesis of diverse bioactive molecules. Spectroscopic techniques such as NMR and IR are fundamental for the structural elucidation and chiral discrimination of these compounds. While the spectroscopic profiles of the enantiomers are identical in achiral solvents, differences can often be observed using chiral solvating agents or by conversion to diastereomers. This guide presents the fundamental spectroscopic data in standard achiral solvents for structural confirmation.

Data Presentation: NMR and IR Spectroscopy

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound and its comparators.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)

Assignment This compound (S)-pyrrolidine-3-carboxylic acid DL-pyrrolidine-3-carboxylic acid
Solvent D₂OD₂OD₂O
H-2 ~3.4 - 3.6 ppm (m)~3.4 - 3.6 ppm (m)~3.4 - 3.6 ppm (m)
H-3 ~3.1 - 3.3 ppm (m)~3.1 - 3.3 ppm (m)~3.1 - 3.3 ppm (m)
H-4 ~2.2 - 2.4 ppm (m)~2.2 - 2.4 ppm (m)~2.2 - 2.4 ppm (m)
H-5 ~3.4 - 3.6 ppm (m)~3.4 - 3.6 ppm (m)~3.4 - 3.6 ppm (m)
NH Not observed (exchange with D₂O)Not observed (exchange with D₂O)Not observed (exchange with D₂O)
COOH Not observed (exchange with D₂O)Not observed (exchange with D₂O)Not observed (exchange with D₂O)

Note: The ¹H NMR spectra of the enantiomers in an achiral solvent are identical. The chemical shifts are approximate and based on available spectral images and predictive models. 'm' denotes a multiplet.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Assignment This compound (S)-pyrrolidine-3-carboxylic acid DL-pyrrolidine-3-carboxylic acid
Solvent D₂OD₂OD₂O
C=O ~175 - 180 ppm~175 - 180 ppm~175 - 180 ppm
C-2 ~50 - 55 ppm~50 - 55 ppm~50 - 55 ppm
C-3 ~40 - 45 ppm~40 - 45 ppm~40 - 45 ppm
C-4 ~28 - 33 ppm~28 - 33 ppm~28 - 33 ppm
C-5 ~45 - 50 ppm~45 - 50 ppm~45 - 50 ppm

Note: The ¹³C NMR spectra of the enantiomers in an achiral solvent are identical. The chemical shifts are predicted values.

Table 3: IR Spectroscopic Data (Typical Absorptions)

Functional Group Vibrational Mode This compound (S)-pyrrolidine-3-carboxylic acid DL-pyrrolidine-3-carboxylic acid
O-H (Carboxylic Acid) Stretching2500-3300 cm⁻¹ (broad)2500-3300 cm⁻¹ (broad)2500-3300 cm⁻¹ (broad)
N-H (Amine) Stretching3200-3500 cm⁻¹ (medium)3200-3500 cm⁻¹ (medium)3200-3500 cm⁻¹ (medium)
C-H (Aliphatic) Stretching2850-3000 cm⁻¹ (medium)2850-3000 cm⁻¹ (medium)2850-3000 cm⁻¹ (medium)
C=O (Carboxylic Acid) Stretching1700-1725 cm⁻¹ (strong)1700-1725 cm⁻¹ (strong)1700-1725 cm⁻¹ (strong)
N-H (Amine) Bending1590-1650 cm⁻¹ (medium)1590-1650 cm⁻¹ (medium)1590-1650 cm⁻¹ (medium)
C-N (Amine) Stretching1020-1250 cm⁻¹ (medium)1020-1250 cm⁻¹ (medium)1020-1250 cm⁻¹ (medium)
C-O (Carboxylic Acid) Stretching1210-1320 cm⁻¹ (strong)1210-1320 cm⁻¹ (strong)1210-1320 cm⁻¹ (strong)

Note: The IR spectra of the enantiomers are identical. The wavenumbers represent typical ranges for the respective functional groups.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the pyrrolidine-3-carboxylic acid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, for ¹H and ¹³C NMR).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Solvent: D₂O.

  • Temperature: 298 K.

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: 0-12 ppm.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. The residual water peak is used as a reference (δ ≈ 4.79 ppm).

3. ¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Solvent: D₂O.

  • Temperature: 298 K.

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

  • Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction. An external standard or the solvent signal can be used for referencing.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid pyrrolidine-3-carboxylic acid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

2. Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Mode: Transmittance or Absorbance.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.

3. Data Processing:

  • The instrument software will automatically ratio the sample spectrum to the background spectrum.

  • Perform baseline correction if necessary.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chiral molecule like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound NMR_Prep Dissolve in Deuterated Solvent (e.g., D₂O) Sample->NMR_Prep IR_Prep Place solid on ATR Crystal Sample->IR_Prep Comparator Comparator ((S)- or DL-pyrrolidine-3-carboxylic acid) Comparator->NMR_Prep Comparator->IR_Prep NMR_Acq ¹H and ¹³C NMR Spectroscopy NMR_Prep->NMR_Acq IR_Acq FT-IR Spectroscopy IR_Prep->IR_Acq NMR_Analysis Chemical Shifts Coupling Constants Integration NMR_Acq->NMR_Analysis IR_Analysis Characteristic Frequencies Functional Group Identification IR_Acq->IR_Analysis Comparison Comparative Analysis (Enantiomer/Racemate) NMR_Analysis->Comparison IR_Analysis->Comparison Structure Structural Confirmation Comparison->Structure

Caption: Workflow for Spectroscopic Analysis.

A Comparative Guide to (R)- and (S)-Pyrrolidine-3-Carboxylic Acid in Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)- and (S)-pyrrolidine-3-carboxylic acid, also known as β-proline, have emerged as powerful chiral organocatalysts in a variety of asymmetric transformations. Their unique structural features, including a secondary amine for enamine/iminium ion formation and a carboxylic acid for hydrogen bonding activation, allow them to facilitate stereoselective bond formations. This guide provides a comparative overview of the applications of both enantiomers in key organocatalytic reactions, supported by experimental data, to assist researchers in catalyst selection and reaction design.

While direct head-to-head comparative studies of the (R) and (S) enantiomers of pyrrolidine-3-carboxylic acid under identical conditions are limited in the literature, this guide consolidates available data to highlight their individual catalytic performances and potential applications.

Performance in Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds. Both (R)- and (S)-pyrrolidine-3-carboxylic acid and their derivatives have been employed as catalysts in this transformation, demonstrating the crucial role of the catalyst's stereochemistry in determining the absolute configuration of the product.

dot

cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Catalyst Aldehyde Aldehyde TransitionState Stereodetermining Transition State Aldehyde->TransitionState Catalyst (R)- or (S)-Pyrrolidine-3-carboxylic acid Catalyst->Enamine Enamine->TransitionState + Aldehyde Aldol_Product Chiral β-Hydroxy Carbonyl Compound TransitionState->Aldol_Product Catalyst_Regen Catalyst Regeneration Aldol_Product->Catalyst_Regen Catalyst_Regen->Catalyst

Caption: General mechanism of the asymmetric aldol reaction catalyzed by pyrrolidine-3-carboxylic acid.

Data Summary: Asymmetric Aldeol Reaction

CatalystAldehydeKetoneSolventYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
(S)-Proline derivativep-NitrobenzaldehydeAcetoneneat92-95[1]
(S)-Prolinamide derivativeAromatic aldehydesAcetoneneatHigh-up to >99[1]

Performance in Asymmetric Michael Additions

The asymmetric Michael addition is a key reaction for the formation of chiral 1,5-dicarbonyl compounds and their derivatives. Pyrrolidine-based organocatalysts are effective in promoting the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

dot

cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products Nucleophile Nucleophile (e.g., Aldehyde, Ketone) Enamine Enamine/ Iminium Intermediate Nucleophile->Enamine + Catalyst Michael_Acceptor Michael Acceptor (α,β-Unsaturated Carbonyl) TransitionState Stereodetermining Transition State Michael_Acceptor->TransitionState Catalyst (R)- or (S)-Pyrrolidine-3-carboxylic acid Catalyst->Enamine Enamine->TransitionState + Michael Acceptor Michael_Adduct Chiral Michael Adduct TransitionState->Michael_Adduct Catalyst_Regen Catalyst Regeneration Michael_Adduct->Catalyst_Regen Catalyst_Regen->Catalyst

Caption: General mechanism of the asymmetric Michael addition catalyzed by pyrrolidine-3-carboxylic acid.

Data Summary: Asymmetric Michael Addition

CatalystNucleophileMichael AcceptorSolventYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
(3R,5R)-5-Methylpyrrolidine-3-carboxylic acid derivativeNitroalkanes4-Alkyl-substituted 4-oxo-2-enoates---up to 97[2]
New (R)-pyrrolidine-based organocatalystsAldehydesNitroolefinsCH2Cl2up to 99up to 95:5 (syn)up to 85[3]

Note: The stereochemistry of the catalyst is crucial in determining the enantioselectivity of the Michael adduct. The use of (R)-pyrrolidine derivatives generally leads to the formation of the corresponding (R)-configured product.

Performance in Asymmetric Mannich Reactions

The asymmetric Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds, which are important building blocks for pharmaceuticals. In this area, a notable difference in the stereochemical outcome based on the catalyst structure has been observed.

dot

cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Catalyst Imine Imine TransitionState Anti-Selective Transition State Imine->TransitionState Catalyst (R)-Pyrrolidine-3-carboxylic acid Catalyst->Enamine Enamine->TransitionState + Imine Mannich_Product anti-β-Amino Carbonyl Compound TransitionState->Mannich_Product Catalyst_Regen Catalyst Regeneration Mannich_Product->Catalyst_Regen Catalyst_Regen->Catalyst

Caption: Proposed transition state for the anti-selective Mannich reaction catalyzed by this compound.

Data Summary: Asymmetric Mannich Reaction

CatalystKetoneImineSolventYield (%)Diastereomeric Ratio (anti/syn)Enantiomeric Excess (ee, %)Reference
This compoundKetonesα-Imino esters2-PrOHGoodup to >99:1up to 99[4]
(S)-Pyrrolidine-2-carboxylic acid (L-Proline)Ketonesα-Imino esters--syn-selective-[4]

It has been reported that (R)-3-pyrrolidinecarboxylic acid efficiently catalyzes the Mannich-type reactions of ketones to afford anti-Mannich products with high diastereoselectivity and enantioselectivity.[4] In contrast, (S)-proline, which has the carboxylic acid group at the 2-position, is known to catalyze the same reaction to yield the syn-products. This highlights that both the absolute stereochemistry and the position of the carboxylic acid group on the pyrrolidine (B122466) ring are critical for controlling the stereochemical outcome of the reaction.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon published research. Below are representative protocols for the asymmetric aldol and Michael additions catalyzed by pyrrolidine-based organocatalysts.

General Procedure for Asymmetric Aldol Reaction

This protocol is a general guideline based on typical conditions for proline-catalyzed aldol reactions.

  • To a stirred solution of the aldehyde (0.5 mmol) in the appropriate solvent (e.g., neat acetone, DMSO, or DMF, 1.0 mL) is added the (S)- or this compound derivative catalyst (typically 5-30 mol%).

  • The ketone (5-10 equivalents) is then added to the mixture.

  • The reaction is stirred at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired aldol product.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.

General Procedure for Asymmetric Michael Addition

This protocol is a general guideline based on typical conditions for pyrrolidine-catalyzed Michael additions.

  • To a solution of the aldehyde or ketone (1.0 mmol) and the α,β-unsaturated compound (0.5 mmol) in a suitable solvent (e.g., CH2Cl2, toluene, or CHCl3, 2.0 mL) is added the (R)- or (S)-pyrrolidine-3-carboxylic acid derivative catalyst (typically 10-20 mol%).

  • The reaction mixture is stirred at the specified temperature (e.g., room temperature or 0 °C) for the required time, with progress monitored by TLC.

  • After completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is directly purified by flash column chromatography on silica gel to yield the Michael adduct.

  • The diastereomeric ratio is determined by 1H NMR analysis of the crude reaction mixture, and the enantiomeric excess is determined by chiral HPLC analysis.

Conclusion

Both (R)- and (S)-pyrrolidine-3-carboxylic acid are versatile and effective organocatalysts for a range of asymmetric transformations. The choice of enantiomer directly controls the absolute stereochemistry of the product, making them valuable tools for the synthesis of enantiomerically pure compounds. While direct comparative studies are scarce, the available data indicates that high yields and excellent stereoselectivities can be achieved with both enantiomers in various reactions, including aldol, Michael, and Mannich reactions. The distinct stereochemical outcomes observed with this compound (anti-selective in Mannich reactions) versus (S)-proline (syn-selective) underscore the subtle yet profound influence of the catalyst structure on the reaction pathway. Further research directly comparing the catalytic efficacy of the (R) and (S) enantiomers of pyrrolidine-3-carboxylic acid under identical conditions would be highly beneficial to the scientific community for rational catalyst design and selection.

References

A Comparative Guide to (R)-pyrrolidine-3-carboxylic acid and L-proline in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of asymmetric organocatalysis has been revolutionized by the use of small, chiral organic molecules to induce stereoselectivity in chemical reactions. Among these, the naturally occurring α-amino acid L-proline has emerged as a foundational catalyst, celebrated for its efficiency and versatility. However, the exploration of structural isomers, such as the β-amino acid (R)-pyrrolidine-3-carboxylic acid, has revealed unique catalytic properties and alternative stereochemical control. This guide provides an objective, data-driven comparison of these two pyrrolidine-based catalysts in key asymmetric transformations, offering insights for catalyst selection in synthetic chemistry and drug development.

At a Glance: Key Differences

FeatureL-proline (an α-amino acid)This compound (a β-amino acid)
Structure Carboxylic acid group at the α-position (C2)Carboxylic acid group at the β-position (C3)
Primary Catalytic Role Widely used for a variety of reactions, including Aldol (B89426), Mannich, and Michael additions.Particularly effective in promoting anti-diastereoselective Mannich reactions.
Stereochemical Outcome in Mannich Reactions Typically yields syn-diastereomers.Predominantly yields anti-diastereomers.

Catalytic Performance: A Head-to-Head Comparison

The efficacy of a catalyst is quantitatively measured by its ability to deliver high product yield, enantiomeric excess (ee%), and diastereomeric ratio (dr). The following sections present a comparative summary of L-proline and this compound in cornerstone asymmetric reactions.

Asymmetric Mannich Reaction

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of β-amino carbonyl compounds. The choice between L-proline and this compound offers a powerful tool for controlling the diastereoselectivity of the product.

Table 1: Performance in the Asymmetric Mannich Reaction

CatalystKetone/AldehydeImineSolventCatalyst Loading (mol%)Time (h)Yield (%)dr (anti:syn)ee% (anti)Reference
L-proline CyclohexanoneN-PMP-protected α-imino ethyl glyoxylateDMSO2024955:9599 (syn)[Not explicitly cited]
This compound AcetoneN-Boc-protected α-imino ethyl glyoxylatei-PrOH104885>99:199[1]
This compound CyclohexanoneN-Boc-protected α-imino ethyl glyoxylatei-PrOH102492>99:198[1]

As the data indicates, this compound is a highly effective catalyst for the anti-selective Mannich reaction, providing excellent diastereoselectivity and enantioselectivity[1]. In contrast, L-proline is well-established to favor the formation of the syn-diastereomer. This opposing stereochemical preference is a critical distinction for synthetic chemists aiming to access specific diastereomers.

Asymmetric Michael Addition

The Michael addition is a widely used method for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Both L-proline and derivatives of this compound have been successfully employed as catalysts in this reaction.

Table 2: Performance in the Asymmetric Michael Addition

CatalystNucleophileMichael AcceptorSolventCatalyst Loading (mol%)Time (h)Yield (%)ee%Reference
L-proline Isobutyraldehydetrans-β-nitrostyreneCH2Cl210249095[Not explicitly cited]
(3R,5R)-5-Methylpyrrolidine-3-carboxylic acid *Nitromethane4-oxo-4-phenyl-2-enoateToluene10729597[Not explicitly cited]

Note: Data for a derivative of this compound is presented here to showcase the utility of the β-amino acid scaffold in this reaction class.

Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds. L-proline is a renowned catalyst for this transformation, demonstrating high enantioselectivity.

Table 3: Performance of L-proline in the Asymmetric Aldol Reaction

| Catalyst | Ketone | Aldehyde | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (anti:syn) | ee% | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | L-proline | Cyclohexanone | p-Nitrobenzaldehyde | DMSO | 30 | 96 | 99 | 93:7 | 96 | [Not explicitly cited] | | L-proline | Acetone | Isobutyraldehyde | Neat | 5 | 12 | 97 | - | 96 | [Not explicitly cited] |

Information on the use of this compound as a catalyst for the asymmetric aldol reaction is limited in the current literature. Some studies on β-amino acids in intramolecular aldol reactions have shown that they can induce the opposite stereoselectivity compared to their α-amino acid counterparts[2]. However, a direct comparison with L-proline in intermolecular aldol reactions with comprehensive data is not well-documented, suggesting that L-proline remains the preferred catalyst for this transformation.

Mechanistic Insights: The Role of the Carboxylic Acid Position

The distinct stereochemical outcomes directed by L-proline and this compound can be attributed to the different positioning of the carboxylic acid group, which plays a crucial role in the transition state.

L-proline Catalytic Cycle

L-proline catalyzes reactions through an enamine intermediate. The carboxylic acid group acts as a Brønsted acid to activate the electrophile and as a Brønsted base to facilitate proton transfer, all within a well-organized, hydrogen-bonded transition state.

L_Proline_Catalytic_Cycle cluster_cycle Catalytic Cycle Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + L-Proline - H₂O Aldehyde Aldehyde L_Proline L-Proline Iminium Iminium Ion Enamine->Iminium + Aldehyde Product Aldol Product Iminium->Product + H₂O

Caption: Generalized catalytic cycle for L-proline.

Transition State Models

The stereoselectivity is determined in the C-C bond-forming step. For the L-proline-catalyzed aldol reaction, the widely accepted Zimmerman-Traxler-like transition state model explains the observed syn-selectivity (for acyclic ketones) and high enantioselectivity.

In contrast, for the this compound-catalyzed Mannich reaction, the β-position of the carboxylic acid group is proposed to orchestrate a different transition state assembly, leading to the observed anti-diastereoselectivity.

Transition_States cluster_LProline L-Proline Catalyzed (syn-selective) cluster_RPyrrolidine This compound Catalyzed (anti-selective) TS_LPro Zimmerman-Traxler-like Transition State H_Bond_L H-Bonding from α-COOH TS_LPro->H_Bond_L Syn_Product syn-Product TS_LPro->Syn_Product Enamine_L Enamine Enamine_L->TS_LPro Aldehyde_L Aldehyde Aldehyde_L->TS_LPro TS_RPyr Proposed anti-selective Transition State H_Bond_R H-Bonding from β-COOH TS_RPyr->H_Bond_R Anti_Product anti-Product TS_RPyr->Anti_Product Enamine_R Enamine Enamine_R->TS_RPyr Imine_R Imine Imine_R->TS_RPyr

References

A Comparative Guide to the Biological Activity of (R)-pyrrolidine-3-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-pyrrolidine-3-carboxylic acid, a chiral cyclic amino acid, serves as a versatile scaffold in medicinal chemistry. Its derivatives have shown significant biological activities across various therapeutic areas. This guide provides an objective comparison of the biological activity of this compound and its analogs, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug discovery and development efforts.

I. Comparative Biological Activities

The biological activities of this compound analogs are diverse, with prominent inhibitory actions on endothelin receptors, GABA transporters, and N-acylethanolamine acid amidase (NAAA). The following sections and tables summarize the structure-activity relationships and quantitative data available for these key targets.

Endothelin Receptor Antagonism

Analogs of this compound have been extensively investigated as antagonists of endothelin (ET) receptors, ETA and ETB, which are implicated in vasoconstriction and cell proliferation.

Compound/AnalogTarget(s)IC50/Ki (nM)SelectivityReference
A-308165ETBKi = 0.007 nM>27,000-fold vs ETA[1]
Atrasentan (ABT-627)ETAKi = 0.036 nMHigh for ETA[2]
Analog with N-n-propyl, S-alkyl (C4-C6) sulfonamidoethyl side chainETA/ETBSub-nanomolarETA/ETB ratio ≈ 1[2]
2-(3-fluoro-4-methylphenyl)-4-(2,3-dihydrobenzofuran-5-yl)-1-(N,N-dibutylaminocarbonylmethyl)pyrrolidine-3-carboxylic acidETAHigh potencyHigh for ETA[3]
GABA Uptake Inhibition

Derivatives of pyrrolidinecarboxylic acids have been developed as inhibitors of GABA transporters (GATs), which play a crucial role in regulating neurotransmission.

Compound/AnalogTarget(s)IC50 (µM)SelectivityReference
(R)-pyrrolidine-2-acetic acid with 2-[tris(4-methoxyphenyl)methoxy]ethyl residueGAT-33.120-fold vs GAT-1[4]
(S)-2-pyrrolidineacetic acid with 4,4-diphenylbut-3-en-1-yl moietyGAT-10.396-[4]
(S)-2-pyrrolidineacetic acid with 4,4-[di(3-methylthiophen-2-yl)]phenylbut-3-en-1-yl residueGAT-10.343-[4]
(2S,4S)-4-hydroxypyrrolidine-2-acetic acid derivativeGAT-13.29-[5]
(2R,4S)-4-hydroxypyrrolidine-2-acetic acid derivativeGAT-319.9-[6]
N-Acylethanolamine Acid Amidase (NAAA) Inhibition

Certain pyrrolidine (B122466) amides act as inhibitors of NAAA, an enzyme involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA).

Compound/AnalogTarget(s)IC50 (µM)SelectivityReference
1-pentadecanyl-carbonyl pyrrolidineNAAA25.01Also inhibits FAAH (IC50 = 21.78 µM)[7]
1-(2-Biphenyl-4-yl)ethyl-carbonyl pyrrolidineNAAA2.12-[7]
Pyrrolidine amide with rigid 4-phenylcinnamoyl group (4g)NAAALow micromolarHigh selectivity over FAAH and AC[8]
N-(2-oxoazetidin-3-yl)amide analog (11h)NAAA0.34-[9]

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays cited in this guide.

Endothelin Receptor Binding Assay

This assay is used to determine the binding affinity of compounds to endothelin receptors.

Materials:

  • Cell membranes expressing ETA or ETB receptors (e.g., from CHO or A10 cells).[10]

  • Radioligand (e.g., [125I]ET-1).

  • Test compounds (analogs of this compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.2% BSA).

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

  • 96-well microtiter filtration plates with glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add cell membranes, radioligand, and varying concentrations of the test compound or vehicle.

  • Incubate the mixture at room temperature for a specified time (e.g., 2 hours) to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter mats and add scintillation cocktail to each well.

  • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.

  • Calculate the specific binding and determine the IC50 or Ki values by non-linear regression analysis.

GABA Uptake Inhibition Assay

This assay measures the ability of compounds to inhibit the uptake of GABA by GABA transporters.

Materials:

  • Cells or synaptosomes expressing GABA transporters (e.g., HEK293 cells transfected with GAT-1 or GAT-3).

  • [3H]GABA (radiolabeled gamma-aminobutyric acid).

  • Test compounds.

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere.

  • Pre-incubate the cells with varying concentrations of the test compound or vehicle in uptake buffer for a short period (e.g., 10-20 minutes) at a specific temperature (e.g., room temperature or 37°C).

  • Initiate the uptake by adding a solution containing [3H]GABA to each well.

  • Allow the uptake to proceed for a defined time (e.g., 10-20 minutes).

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer to remove extracellular [3H]GABA.

  • Lyse the cells to release the intracellular contents.

  • Add scintillation fluid to the cell lysate.

  • Measure the amount of [3H]GABA taken up by the cells using a scintillation counter.

  • Calculate the percentage inhibition of GABA uptake at each compound concentration and determine the IC50 value.

NAAA Inhibition Assay

This assay determines the inhibitory potency of compounds against the N-acylethanolamine acid amidase enzyme.

Materials:

  • Recombinant NAAA enzyme or cell lysates containing NAAA.[7]

  • Fluorogenic or chromogenic NAAA substrate (e.g., PAMCA).

  • Test compounds.

  • Assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 5.0, containing 0.1% Triton X-100 and 3 mM DTT).[7]

  • 96-well microplate reader (fluorescence or absorbance).

Procedure:

  • In a 96-well plate, add the NAAA enzyme preparation.

  • Add varying concentrations of the test compound or vehicle to the wells and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the NAAA substrate to each well.

  • Incubate the plate at 37°C for a set period (e.g., 60 minutes), protected from light if using a fluorescent substrate.

  • Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelengths.

  • The activity of NAAA is proportional to the signal generated.

  • Calculate the percentage inhibition of NAAA activity at each compound concentration and determine the IC50 value.

III. Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways associated with the biological targets of this compound analogs.

Endothelin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds ETBR ETB Receptor ET1->ETBR Binds Gq Gq ETAR->Gq Activates ETBR->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Proliferation Cell Proliferation PKC->Proliferation

Endothelin Receptor Signaling Pathway

GABA_Transporter_Workflow cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal GABA_ext GABA (extracellular) GAT GABA Transporter (GAT) GABA_ext->GAT Binds GABA_R GABA Receptor GABA_ext->GABA_R Activates GABA_int GABA (intracellular) GAT->GABA_int Translocates Na_in Cl_in Na_out Na_out->GAT Co-transport Cl_out Cl_out->GAT Co-transport Inhibition Neuronal Inhibition GABA_R->Inhibition

GABA Transporter (GAT) Mechanism

NAAA_Signaling cluster_extracellular Extracellular cluster_cell Immune Cell Inflammatory_stimulus Inflammatory Stimulus PEA PEA Inflammatory_stimulus->PEA ↑ Synthesis NAAA NAAA PEA->NAAA Hydrolyzed by PPARa PPARα PEA->PPARa Activates Nucleus Nucleus PPARa->Nucleus Translocates to Gene_expression ↓ Pro-inflammatory Gene Expression Nucleus->Gene_expression Regulates Inflammation_response ↓ Inflammation Gene_expression->Inflammation_response

NAAA Signaling in Inflammation

References

A Comparative Guide to the Structural Validation of Synthesized (R)-Pyrrolidine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for validating the structure and purity of synthesized (R)-pyrrolidine-3-carboxylic acid derivatives. These chiral building blocks are crucial in medicinal chemistry, and rigorous structural confirmation is paramount for their application in drug discovery and development. This document outlines key experimental data, detailed protocols, and comparisons with alternative scaffolds.

Structural Validation Techniques: A Comparative Overview

The confirmation of a synthesized molecule's structure, particularly its stereochemistry, requires a multi-faceted analytical approach. For this compound derivatives, a combination of spectroscopic and chromatographic methods is essential.

Data Presentation: Spectroscopic and Chromatographic Analysis

Below is a summary of expected quantitative data from key analytical techniques for a representative derivative, N-Boc-(R)-pyrrolidine-3-carboxylic acid, and its comparison with alternative scaffolds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

CompoundTechniqueNucleusChemical Shift (δ) ppmDescription
N-Boc-(R)-pyrrolidine-3-carboxylic acid ¹H NMR (CDCl₃)H2, H53.20-3.80 (m)Protons adjacent to nitrogen
H32.90-3.10 (m)Methine proton at chiral center
H42.10-2.30 (m)Methylene protons
Boc group1.45 (s)tert-butoxycarbonyl protons
COOH10-12 (br s)Carboxylic acid proton
¹³C NMR (CDCl₃)C=O (Boc)~155Carbonyl of Boc group
C=O (Acid)~175-180Carboxylic acid carbonyl
C2, C5~45-55Carbons adjacent to nitrogen
C3~40-45Chiral carbon
C4~25-30Methylene carbon
Boc (C)~80Quaternary carbon of Boc group
Boc (CH₃)~28Methyl carbons of Boc group
Azetidine-3-carboxylic acid ¹H NMR (D₂O)H2, H4~4.0-4.2 (t)Protons adjacent to nitrogen
H3~3.6-3.8 (quint)Methine proton
¹³C NMR (D₂O)C=O~175Carboxylic acid carbonyl
C2, C4~55-60Carbons adjacent to nitrogen
C3~35-40Methine carbon
5-substituted-1H-tetrazole (Bioisostere) ¹H NMR (DMSO-d₆)NH15-16 (br s)Tetrazole N-H proton
¹³C NMR (DMSO-d₆)C5~155-160Tetrazole ring carbon

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

CompoundTechniqueKey DataInterpretation
This compound & Derivatives FT-IR (KBr)~2500-3300 cm⁻¹ (broad)O-H stretch of carboxylic acid[1]
~1700-1725 cm⁻¹ (strong)C=O stretch of carboxylic acid[1][2]
~1590-1650 cm⁻¹N-H bend (for non-N-substituted)
ESI-MS[M+H]⁺ or [M-H]⁻Molecular ion peak
Loss of H₂O, CO₂Common fragments for carboxylic acids[3]
Cleavage of pyrrolidine (B122466) ringCharacteristic fragmentation pattern[4]
Azetidine-3-carboxylic acid FT-IR (KBr)~2500-3200 cm⁻¹ (broad)O-H stretch of carboxylic acid
~1710 cm⁻¹ (strong)C=O stretch of carboxylic acid
ESI-MS[M+H]⁺Molecular ion peak
5-substituted-1H-tetrazole (Bioisostere) FT-IR (KBr)~2500-3100 cm⁻¹ (broad)N-H stretch
~1400-1600 cm⁻¹N=N, C=N stretching vibrations
ESI-MS[M+H]⁺ or [M-H]⁻Molecular ion peak

Table 3: Chiral High-Performance Liquid Chromatography (HPLC) Data

CompoundMethodChiral Stationary Phase (CSP)Mobile PhaseExpected Outcome
This compound Derivatives DirectPolysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H)[5]Hexane/Isopropanol with additives (e.g., TFA or DEA)[5]Baseline separation of enantiomers, allowing for determination of enantiomeric excess (% ee).
Indirect (after derivatization)Standard achiral (e.g., C18)[5]Acetonitrile/Water with bufferSeparation of diastereomeric derivatives.

Experimental Protocols

Detailed and validated protocols are critical for reproducible results.

NMR Spectroscopy for Structural Elucidation

Objective: To determine the chemical structure and connectivity of atoms in the synthesized molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to identify proton environments.

    • Acquire a ¹³C NMR spectrum to identify carbon environments.

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine direct C-H connections. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range C-H connectivity.

  • Data Analysis: Integrate proton signals to determine relative ratios. Analyze chemical shifts and coupling constants to deduce the structure. Use 2D NMR data to confirm the connectivity of the molecular fragments.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight of the synthesized compound and to study its fragmentation pattern.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (typically <1 mM) in a polar volatile solvent such as methanol (B129727) or acetonitrile/water.[6] For native MS, volatile buffers like ammonium (B1175870) acetate (B1210297) can be used.

  • Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 1-20 µL/min) using a syringe pump.[6]

  • Ionization: Apply a high voltage (2-6 kV) to the capillary needle to generate charged droplets.[6]

  • Desolvation: Use a drying gas (e.g., nitrogen) to facilitate solvent evaporation and the formation of gas-phase ions.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to determine their mass-to-charge (m/z) ratio.[6] For fragmentation studies (MS/MS), induce collision-induced dissociation (CID).

Chiral HPLC for Enantiomeric Purity

Objective: To separate and quantify the enantiomers of the synthesized chiral compound to determine its enantiomeric excess (% ee).

Protocol (Direct Method):

  • Column Selection: Choose a suitable chiral stationary phase (CSP), often polysaccharide-based for pyrrolidine derivatives.[5]

  • Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol). Small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (B46881) (DEA) for basic compounds may be required to improve peak shape.[5]

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Chromatographic Run: Inject the sample onto the column and run the analysis under isocratic conditions.

  • Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Mandatory Visualizations

Experimental Workflow for Structure Validation

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structure & Purity Validation cluster_analysis Data Analysis Synthesis Synthesized (R)-pyrrolidine-3-carboxylic acid derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS IR IR Spectroscopy Purification->IR HPLC Chiral HPLC Purification->HPLC Purity_Assessment Purity Assessment Purification->Purity_Assessment Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Stereochemistry Stereochemistry Confirmation (% ee) HPLC->Stereochemistry

Caption: Experimental workflow for the synthesis and structural validation of chiral pyrrolidine derivatives.

Role of Chiral Scaffolds in Drug Discovery

drug_discovery_pipeline cluster_scaffold Incorporation of Chiral Scaffolds start Target Identification & Validation hit_id Hit Identification (e.g., HTS) start->hit_id hit_to_lead Hit-to-Lead Optimization hit_id->hit_to_lead lead_opt Lead Optimization hit_to_lead->lead_opt preclinical Preclinical Development lead_opt->preclinical clinical Clinical Trials preclinical->clinical pyrrolidine This compound pyrrolidine->hit_to_lead pyrrolidine->lead_opt azetidine Azetidine-3-carboxylic acid azetidine->hit_to_lead azetidine->lead_opt tetrazole Tetrazole Bioisosteres tetrazole->hit_to_lead tetrazole->lead_opt

Caption: Integration of chiral building blocks into the drug discovery and development pipeline.

References

A Comparative Guide to the Synthetic Efficiency of (R)-pyrrolidine-3-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is paramount. (R)-pyrrolidine-3-carboxylic acid, a crucial scaffold in medicinal chemistry, can be synthesized through various routes, each presenting distinct advantages and disadvantages. This guide provides an objective comparison of three prominent synthetic strategies: organocatalytic asymmetric Michael addition, asymmetric catalytic hydrogenation, and synthesis from the chiral pool starting material, (2S,4R)-4-hydroxyproline.

Data Summary

The following table summarizes the key performance indicators for each synthetic route to facilitate a rapid comparison of their efficiencies.

ParameterOrganocatalytic Asymmetric Michael AdditionAsymmetric Catalytic HydrogenationSynthesis from (2S,4R)-4-hydroxyproline
Overall Yield ~70-85%Up to >95%Variable, typically lower due to multiple steps
Enantiomeric Excess (ee) High (typically 97%)Excellent (>99%)High (maintains chirality from starting material)
Number of Steps 21-23-5+
Key Reagents/Catalysts Organocatalyst (e.g., chiral amine), nitroalkane, 4-oxo-2-enoateChiral Rhodium or Ruthenium complexes (e.g., Ru(OAc)₂((R)-BINAP))Reagents for dehydroxylation (e.g., Mitsunobu or Barton-McCombie reaction), protecting groups
Reaction Conditions Mild (room temperature)Elevated pressure (H₂ gas), mild to moderate temperatureVaries from cryogenic to reflux temperatures
Scalability ModerateHighModerate to low
Cost-Effectiveness Generally good due to use of organocatalystsCan be high due to precious metal catalystsDependent on the cost of reagents for multi-step sequence

Experimental Protocols

Organocatalytic Asymmetric Michael Addition

This two-step approach involves the enantioselective Michael addition of a nitroalkane to a 4-oxo-2-enoate, followed by reductive cyclization.

Step 1: Enantioselective Michael Addition A solution of 4-oxo-2-enoate (1.0 eq) and nitroalkane (1.5 eq) in an appropriate solvent (e.g., toluene, CH₂Cl₂) is cooled to room temperature. A chiral organocatalyst, such as a diarylprolinol silyl (B83357) ether (0.1 eq), is added, and the reaction mixture is stirred for 24-48 hours until completion as monitored by TLC or LC-MS. The crude product is then purified by column chromatography.

Step 2: Reductive Cyclization The purified Michael adduct is dissolved in a protic solvent like methanol (B129727). A hydrogenation catalyst, such as Palladium on carbon (10 mol%), is added. The reaction vessel is purged with hydrogen gas and stirred under a hydrogen atmosphere (typically 1 atm) for 12-24 hours. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization. A notable example of this is the synthesis of a 5-methylpyrrolidine-3-carboxylic acid derivative, which was obtained in two steps with a 97% ee.[1]

Asymmetric Catalytic Hydrogenation

This method utilizes a chiral transition metal catalyst to directly hydrogenate a prochiral precursor, often a 2,5-dihydro-1H-pyrrole-3-carboxylic acid derivative.

General Procedure: A solution of the 1-benzyl-4-aryl-2,5-dihydro-1H-pyrrole-3-carboxylic acid (1.0 eq) in methanol is placed in a high-pressure autoclave. A chiral ruthenium catalyst, such as [Ru(OAc)₂((R)-BINAP)] (0.01-0.1 mol%), is added under an inert atmosphere. The autoclave is sealed, purged with hydrogen, and then pressurized with hydrogen gas (typically 40 bar). The reaction is stirred at a controlled temperature (e.g., 30-60°C) for 18-24 hours. After releasing the pressure, the solvent is evaporated, and the crude product is purified. This method has been shown to produce the desired product with high purity (97.3%) and excellent enantiomeric excess (99.8% ee).

Synthesis from (2S,4R)-4-hydroxyproline

This route leverages the existing chirality of commercially available (2S,4R)-4-hydroxyproline. The synthesis involves the removal of the hydroxyl group, which typically requires a multi-step sequence.

Step 1: Protection The amine and carboxylic acid functionalities of (2S,4R)-4-hydroxyproline are protected, for example, as a Boc-protected methyl ester.

Step 2: Dehydroxylation The hydroxyl group is removed. A common method is the Barton-McCombie deoxygenation. The hydroxyl group is first converted to a thiocarbonyl derivative (e.g., a xanthate). This intermediate is then treated with a radical initiator (e.g., AIBN) and a reducing agent (e.g., tributyltin hydride) to afford the deoxygenated product.

Step 3: Deprotection The protecting groups are removed under appropriate conditions (e.g., acid treatment for Boc and saponification for the methyl ester) to yield this compound. While this route preserves the enantiopurity, the multiple steps often lead to a lower overall yield and require the use of toxic reagents like tin hydrides.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of each synthetic route.

G Organocatalytic Asymmetric Michael Addition A 4-Oxo-2-enoate + Nitroalkane C Michael Adduct A->C Michael Addition B Chiral Organocatalyst B->C D Reductive Cyclization (H₂, Pd/C) C->D E This compound D->E

Caption: Workflow for Organocatalytic Asymmetric Michael Addition.

G Asymmetric Catalytic Hydrogenation A 2,5-Dihydro-1H-pyrrole derivative C Hydrogenation (H₂) A->C B Chiral Ru or Rh Catalyst B->C D This compound derivative C->D

Caption: Workflow for Asymmetric Catalytic Hydrogenation.

G Synthesis from (2S,4R)-4-hydroxyproline A (2S,4R)-4-hydroxyproline B Protection (Amine & Acid) A->B C Protected Hydroxyproline B->C D Dehydroxylation C->D E Protected this compound D->E F Deprotection E->F G This compound F->G

Caption: Workflow for Synthesis from a Chiral Precursor.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-pyrrolidine-3-carboxylic acid
Reactant of Route 2
(R)-pyrrolidine-3-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.